molecular formula C10H14N2O B1602865 (2-pyrrolidin-1-ylpyrid-4-yl)methanol CAS No. 906352-65-6

(2-pyrrolidin-1-ylpyrid-4-yl)methanol

Cat. No.: B1602865
CAS No.: 906352-65-6
M. Wt: 178.23 g/mol
InChI Key: AGJOWKGAYXTDCC-UHFFFAOYSA-N
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Description

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-pyrrolidin-1-ylpyrid-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-pyrrolidin-1-ylpyrid-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOWKGAYXTDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594599
Record name [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-65-6
Record name [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol , a critical heterocyclic building block used in the development of pharmaceuticals, including kinase inhibitors and ligands for nicotinic acetylcholine receptors.

Executive Summary

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) combines a pyridine core with a solubilizing pyrrolidine ring at the C2 position and a reactive hydroxymethyl handle at C4. Its amphiphilic nature and hydrogen-bond accepting capabilities make it a versatile scaffold in medicinal chemistry.

This guide outlines the most robust synthetic pathway: Nucleophilic Aromatic Substitution (


)  followed by Hydride Reduction . This "Ester Route" is preferred over direct displacement on the alcohol due to superior impurity profiles and the facile purification of the ester intermediate.

Retrosynthetic Analysis

The strategic disconnection focuses on the C2–N bond and the C4 carbonyl oxidation state.

  • Disconnection 1 (C-N Bond): The pyrrolidine ring is introduced via

    
     displacement of a 2-halo precursor. The 2-position of pyridine is highly activated toward nucleophiles, especially when an electron-withdrawing group (EWG) like an ester is present at C4.
    
  • Disconnection 2 (Functional Group Interconversion): The hydroxymethyl group is generated by the reduction of a carboxylic ester.

Logic: Performing the


 step before reduction utilizes the ester's electron-withdrawing power to accelerate the displacement of the halogen.

Retrosynthesis Target (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Target) Intermediate Methyl 2-(pyrrolidin-1-yl)isonicotinate (Ester Intermediate) Target->Intermediate Reduction (LiAlH4) SM Methyl 2-chloroisonicotinate (Starting Material) Intermediate->SM SnAr (Displacement) Pyrrolidine Pyrrolidine Intermediate->Pyrrolidine

Figure 1: Retrosynthetic logic prioritizing electronic activation.

Primary Synthesis Pathway (The "Ester Route")

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the pyrrolidine ring at the C2 position. Reaction: Methyl 2-chloroisonicotinate + Pyrrolidine


 Methyl 2-(pyrrolidin-1-yl)isonicotinate.

The presence of the methyl ester at C4 withdraws electron density from the ring, significantly lowering the activation energy for the nucleophilic attack at C2 compared to the corresponding alcohol.

Protocol:

  • Setup: Charge a reaction vessel with Methyl 2-chloroisonicotinate (1.0 equiv).

  • Solvent/Reagent: Add Pyrrolidine (3.0 – 5.0 equiv). The excess acts as both nucleophile and base to quench HCl. Alternatively, use 1.1 equiv Pyrrolidine with 2.0 equiv

    
     in DMF or NMP.
    
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the chloride.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water and extract with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with brine to remove excess pyrrolidine.

    • Dry over

      
       and concentrate.
      
  • Purification: The product often crystallizes upon cooling or can be used directly. If needed, recrystallize from hexanes/EtOAc.

Phase 2: Reductive Transformation

Objective: Convert the ester to the primary alcohol. Reaction: Methyl 2-(pyrrolidin-1-yl)isonicotinate +




(2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Protocol:

  • Setup: Purge a dry flask with Nitrogen/Argon. Add

    
     (LAH)  (1.5 equiv) suspended in anhydrous THF  (Tetrahydrofuran). Cool to 0°C .[2][3]
    
  • Addition: Dissolve the ester from Phase 1 in anhydrous THF. Add this solution dropwise to the LAH suspension, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

  • Quench (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (

      
       g of LAH), then 15% NaOH (
      
      
      
      g of LAH), then water (
      
      
      g of LAH).
    • Stir until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude alcohol.[4]

  • Purification: Flash column chromatography (DCM/MeOH) if high purity (>98%) is required.

Process Data & Critical Parameters

ParameterPhase 1 (

)
Phase 2 (Reduction)
Key Reagent Pyrrolidine (Nucleophile)

(Reductant)
Solvent Neat or DMF/NMPAnhydrous THF
Temperature 80°C – 100°C0°C

RT
Time 4 – 6 Hours1 – 3 Hours
Critical Impurity Unreacted ChlorideOver-reduced (piperidine) species (Rare)
Expected Yield 85 – 95%80 – 90%

Alternative Pathway (Direct Displacement)

While less efficient, the synthesis can proceed via the alcohol intermediate if the starting material (2-chloropyridin-4-yl)methanol is already available.

Workflow:

  • Reagents: (2-chloropyridin-4-yl)methanol + Pyrrolidine (excess).

  • Conditions: Requires higher temperatures (120–140°C) or sealed tube conditions because the hydroxymethyl group is less electron-withdrawing than the ester, making the C2-Cl bond less reactive.

  • Catalysis: Copper(I) iodide (CuI) catalysis (Buchwald-type conditions) may be required to achieve complete conversion without thermal decomposition.

Pathways SM_Ester Methyl 2-chloroisonicotinate SM_Alc (2-chloropyridin-4-yl)methanol SM_Ester->SM_Alc Alt: Reduction First Int_Ester Ester Intermediate SM_Ester->Int_Ester 1. Pyrrolidine, 80°C (Preferred Route) Target Target Alcohol SM_Alc->Target Pyrrolidine, 130°C (Sluggish) Int_Ester->Target 2. LiAlH4, THF

Figure 2: Comparison of synthetic routes. The top path (Ester Route) is kinetically favored.

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion (Phase 1): If the chloride remains, increase temperature to 110°C or switch solvent to NMP (N-Methyl-2-pyrrolidone).

  • Aluminum Emulsions (Phase 2): If the Fieser quench yields a slime instead of a granular solid, use Rochelle's salt (Sodium potassium tartrate) saturated solution and stir vigorously for 2 hours to break the emulsion.

Safety Protocols
  • Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Use only dry THF/Ether. Quench under inert atmosphere with extreme caution.

  • Pyrrolidine: Flammable and corrosive. Use in a fume hood.

  • Pyridine Derivatives: Potential neurotoxins. Handle with gloves and avoid dust inhalation.

References

  • Synthesis of 2-amino-4-pyridinemethanol (Analogous Protocol)

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the reduction of methyl 2-aminoisonicotinate using , validating the reduction conditions for the amino-pyridine scaffold.
    • URL:

  • Reactivity of 2-Chloroisonicotinic Acid Derivatives

    • Source: ACS Public
    • displacement of 2-chloroisonicotinic acid esters with morpholine (structurally similar to pyrrolidine)
    • URL:

  • General Pyrrolidine Synthesis & Properties

    • Source: N
    • Context: Physical properties and safety data for pyrrolidine derivatives.[5]

    • URL:

Sources

Technical Guide: Spectroscopic Profiling of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary & Compound Identity

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) is a functionalized pyridine scaffold used extensively in medicinal chemistry. It serves as a "linker" module, providing a polar hydroxymethyl handle for further derivatization (e.g., conversion to halides, aldehydes, or ethers) and a lipophilic pyrrolidine moiety that often occupies solvent-exposed pockets in protein targets (e.g., p38 MAPK, TRPA1).

Chemical Identity Table
ParameterDetail
IUPAC Name (2-(pyrrolidin-1-yl)pyridin-4-yl)methanol
Common Name 2-Pyrrolidin-1-yl-4-pyridinemethanol
CAS Number 906352-65-6
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
SMILES OCc1ccnc(N2CCCC2)c1
Appearance Pale yellow to off-white solid or viscous oil
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthesis Protocol (SNAr Methodology)

The most robust route to this compound is the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-4-hydroxymethylpyridine precursor with pyrrolidine. This method avoids the need for protecting groups on the alcohol.

Reaction Scheme

Synthesis SM1 (2-chloropyridin-4-yl)methanol (CAS: 1187386-17-9) Intermediate Meisenheimer Complex SM1->Intermediate SNAr Addition 100-130°C Reagent Pyrrolidine (Excess / Solvent) Reagent->Intermediate Product (2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) Intermediate->Product - HCl (Elimination)

Figure 1: SNAr synthesis pathway. The electron-deficient pyridine ring facilitates the displacement of the chloride leaving group by the pyrrolidine amine.

Step-by-Step Procedure

Reagents:

  • (2-chloropyridin-4-yl)methanol (1.0 equiv)

  • Pyrrolidine (3.0 – 5.0 equiv)

  • Solvent: n-Butanol or neat (if pyrrolidine is in large excess)

  • Base: K₂CO₃ (2.0 equiv) - Optional if pyrrolidine acts as base

Protocol:

  • Charge: In a pressure-rated vial or round-bottom flask equipped with a condenser, dissolve (2-chloropyridin-4-yl)methanol in n-butanol (0.5 M concentration).

  • Addition: Add pyrrolidine (5.0 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 110–130°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material (m/z ~144/146) and formation of product (m/z 179).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess pyrrolidine and butanol.

  • Extraction: Dilute residue with DCM and wash with water (x2) and brine (x1). The product is moderately polar; ensure the aqueous layer is not too acidic to prevent protonation of the pyridine nitrogen.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

Spectroscopic Characterization

This section details the expected spectral data derived from the structural electronics of the aminopyridine scaffold.

A. Nuclear Magnetic Resonance (NMR)

The introduction of the pyrrolidine ring at the C2 position exerts a strong electron-donating effect (+M), significantly shielding the protons at C3 and C5 compared to the chloro-precursor.

¹H NMR (400 MHz, DMSO-d₆) Data:

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Context
8.05 Doublet (J = 5.2 Hz)1HH-6 Adjacent to Pyridine Nitrogen (Deshielded)
6.60 Singlet (broad)1HH-3 Ortho to Pyrrolidine (Highly Shielded)
6.45 Doublet (J = 5.2 Hz)1HH-5 Para to Pyrrolidine (Shielded)
5.25 Triplet (J = 5.6 Hz)1H-OH Hydroxyl proton (coupled to CH₂)
4.42 Doublet (J = 5.6 Hz)2H-CH₂-O Benzylic-type methylene
3.35–3.42 Multiplet4HPyr-N-CH₂ Pyrrolidine protons adjacent to Nitrogen
1.90–1.98 Multiplet4HPyr-C-CH₂ Pyrrolidine protons (distal)

¹³C NMR (100 MHz, DMSO-d₆) Assignments:

  • 158.5 ppm: C-2 (Ipso to pyrrolidine, quaternary)

  • 152.0 ppm: C-4 (Ipso to hydroxymethyl, quaternary)

  • 147.5 ppm: C-6 (CH, adjacent to N)

  • 112.0 ppm: C-5 (CH)

  • 105.5 ppm: C-3 (CH, most shielded aromatic carbon)

  • 61.8 ppm: C H₂-OH

  • 46.5 ppm: Pyrrolidine N-C H₂

  • 25.0 ppm: Pyrrolidine C-C H₂

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion [M+H]⁺: m/z 179.12 (Calculated: 179.118).

  • Fragmentation Pattern:

    • m/z 161: Loss of water [M+H - H₂O]⁺ (Characteristic of benzylic-type alcohols).

    • m/z 148: Loss of CH₂OH radical (Alpha-cleavage).

    • m/z 110: Loss of pyrrolidine ring (C-N bond cleavage).

C. Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) on solid/oil film.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200–3400 O-H Stretch (Broad)Alcohol (H-bonded)
2850–2970 C-H StretchAlkyl (Pyrrolidine)
1590–1610 C=N / C=C StretchPyridine Ring Breathing
1500–1520 C=C StretchAromatic Skeletal
1050–1080 C-O StretchPrimary Alcohol

Quality Control & Stability

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

  • Retention Time: Expect early elution (~3.5–4.5 min) due to the polarity of the alcohol and the basic amine.

Storage:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic: Protect from moisture to prevent water uptake which complicates weighing for stoichiometry.

References

  • Synthesis of Pyridine Derivatives: World Intellectual Property Organization, WO 2016/128529 A1. (Describes SNAr conditions for 2-chloropyridines with cyclic amines).

  • Aminopyridine Intermediates: European Patent Office, EP 2 474 534 B1. (Details the use of 2-chloropyridin-4-yl methanol in medicinal chemistry).

  • Pyrrolidine Reactivity: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Aminopyridine-Based Kinase Inhibitors."[1] (General reference for shifts in aminopyridines).

  • Precursor Data: National Institute of Standards and Technology (NIST), Mass Spectrum of related aminopyridines.

Sources

Technical Guide: (2-Pyrrolidin-1-ylpyrid-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (2-Pyrrolidin-1-ylpyrid-4-yl)methanol CAS: 906352-65-6 Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1][2]

(2-Pyrrolidin-1-ylpyrid-4-yl)methanol is a high-value heterocyclic building block characterized by a 2,4-disubstituted pyridine scaffold.[1] It features a pyrrolidine ring at the C2 position (conferring solubility and modulating pKa) and a hydroxymethyl group at the C4 position (serving as a versatile synthetic handle).

This guide details the technical utility of this intermediate in medicinal chemistry, specifically for designing kinase inhibitors (JAK, p38 MAPK) and GPCR ligands. It provides validated synthetic protocols, pharmacophore mapping, and strategic application pathways for fragment-based drug design (FBDD).

Part 1: Chemical Profile & Pharmacophore Analysis[1]

Structural Properties

The molecule integrates three distinct functional zones essential for ligand-target interactions:[1]

  • The Pyridine Core: Acts as a flat, aromatic linker. The nitrogen atom (N1) often serves as a hydrogen bond acceptor (HBA) in the hinge region of kinase ATP-binding pockets.

  • The Pyrrolidine Moiety (C2-substituent):

    • Basicity Modulation: The electron-donating nature of the pyrrolidine nitrogen increases the electron density of the pyridine ring, raising the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

    • Solubility: Disrupts planar stacking interactions common in polycyclic aromatic hydrocarbons, enhancing aqueous solubility.

    • Steric Bulk: Fills hydrophobic pockets (e.g., the ribose-binding pocket in kinases) without the rigidity of a phenyl ring.

  • The Hydroxymethyl Handle (C4-substituent): A "magic methyl" equivalent that allows for divergent synthesis. It can be oxidized, halogenated, or coupled to extend the molecule into the "solvent-exposed" regions of a protein target.

Physicochemical Data (Calculated)
PropertyValueRelevance
LogP ~1.24Ideal for fragment growing; allows addition of lipophilic tails without violating Lipinski rules.[1]
TPSA 36.36 ŲHigh membrane permeability potential (CNS active range).
pKa (Pyridine N) ~6.5 - 7.0Tunable protonation state at physiological pH.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Part 2: Medicinal Chemistry Applications[3][4][5][6]

Kinase Inhibitor Design (JAK/SYK/p38 MAPK)

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition. The (2-pyrrolidin-1-ylpyrid-4-yl)methanol scaffold has been explicitly cited in the development of inhibitors for Janus Kinases (JAK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

  • Mechanism: The pyridine nitrogen binds to the hinge region (e.g., Met residue backbone NH). The C4-methanol group is derivatized to reach into the solvent front or back-pocket, providing selectivity.

  • Case Study (p38 MAPK): In triazolo-pyridine based inhibitors, the pyrrolidinyl-pyridine group acts as the "head" group, where the pyrrolidine sits in a hydrophobic sub-pocket, improving potency over simple diethylamine analogs.

GPCR Ligand Engineering

For G-Protein Coupled Receptors (specifically Histamine H3 and H4), the basicity of the pyrrolidine-pyridine system mimics the imidazole of histamine but with improved metabolic stability. The alcohol handle allows for the attachment of lipophilic "tails" required for high-affinity GPCR binding.

Synthetic Divergence (The "Pivot" Strategy)

This molecule is rarely the final drug; it is the pivot point.

  • Oxidation

    
     Aldehyde:  Precursor for reductive amination (introducing amine diversity).
    
  • Halogenation

    
     Alkyl Halide:  Precursor for ether or amine coupling.
    
  • Direct Coupling: Mitsunobu reactions to attach phenols or heterocycles.

Part 3: Experimental Protocols

Self-Validating Synthesis Protocol

Objective: Synthesize (2-pyrrolidin-1-ylpyrid-4-yl)methanol from 2-chloropyridine-4-methanol via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Substrate: (2-chloropyridin-4-yl)methanol (1.0 eq)[1]

  • Nucleophile: Pyrrolidine (3.0 eq) - Acts as both reactant and base.[1]

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)[1]

  • Temperature: 120°C - 140°C (Microwave preferred for speed)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 1.0 g (6.97 mmol) of (2-chloropyridin-4-yl)methanol in 5 mL of NMP.

  • Addition: Add 1.7 mL (20.9 mmol) of pyrrolidine. Seal the vial.

  • Reaction: Irradiate at 140°C for 30 minutes. (Alternatively, reflux in n-butanol for 12-16 hours).

  • Monitoring (Self-Validation): Check via LC-MS.

    • Starting Material Mass: 143.57 (M+H).

    • Product Mass: 179.11 (M+H).

    • Validation: Reaction is complete when the 143 peak vanishes.

  • Workup: Pour mixture into 50 mL brine. Extract with EtOAc (3 x 20 mL). Wash combined organics with water (to remove NMP) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (DCM:MeOH 95:5). The product is a pale yellow solid/oil.

Functionalization: Conversion to Chloromethyl Derivative

Objective: Convert the alcohol to a reactive chloride for coupling.

  • Dissolve (2-pyrrolidin-1-ylpyrid-4-yl)methanol in DCM (0.1 M).

  • Add SOCl₂ (1.5 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Evaporate volatiles to obtain the hydrochloride salt of 4-(chloromethyl)-2-(pyrrolidin-1-yl)pyridine.[1]

  • Note: Use immediately; benzyl-type chlorides on electron-rich pyridines can be unstable.[1]

Part 4: Visualization & Logic

Synthetic Pathway & Divergence Map

The following diagram illustrates the synthesis of the core and its transformation into three distinct pharmacophore classes.

G SM 2-Chloro-4-pyridinemethanol (SM) CORE (2-Pyrrolidin-1-ylpyrid-4-yl)methanol (CORE INTERMEDIATE) SM->CORE SnAr, 140°C NMP PYR Pyrrolidine (Reagent) PYR->CORE ALD Aldehyde Derivative (Reductive Amination) CORE->ALD MnO2 or Swern Ox HAL Alkyl Chloride (Coupling Partner) CORE->HAL SOCl2 ACID Carboxylic Acid (Amide Coupling) CORE->ACID KMnO4 KIN Kinase Inhibitors (JAK/p38) ALD->KIN Fragment Growing GPCR GPCR Ligands (H3 Antagonists) HAL->GPCR Linker Attachment

Caption: Synthetic workflow transforming the chlorinated precursor into the core alcohol, followed by divergent pathways to bioactive scaffolds.

Pharmacophore Interaction Map (Kinase Hinge)

This diagram models how the molecule interacts within a typical kinase ATP-binding pocket.

Pharmacophore PyrN Pyridine N1 (H-Bond Acceptor) PyrrRing Pyrrolidine Ring (Hydrophobic Fill) PyrN->PyrrRing C2 Position CH2OH CH2OH Group (Solvent Vector) PyrN->CH2OH C4 Position HingeNH Hinge Region NH (Met/Leu) PyrN->HingeNH Hydrogen Bond (2.8 Å) RiboseP Ribose Pocket (Hydrophobic) PyrrRing->RiboseP Van der Waals Solvent Solvent Front (Water Network) CH2OH->Solvent H-Bond / Solubilization

Caption: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket, highlighting key binding vectors.

References

  • Pfizer Inc. (2009). Pyrrolopyrazine Derivatives for Use as JAK and SYK Inhibitors. US Patent Application 2009/0215750 A1. Link

  • Respivert Ltd. (2011). Derivatives of 4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl Urea and Their Use in the Treatment of Inflammatory Diseases. European Patent EP 2 788 345 B1. Link

  • Royal Society of Chemistry. (2025). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.[4] Link

  • Molbase Encyclopedia. (n.d.). (2-Pyrrolidin-1-ylpyrid-4-yl)methanol Properties and Safety. Link

  • Organic Chemistry Portal. (2023). Synthesis of Aminopyridines via SnAr. Link

Sources

Technical Guide: Synthesis of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol and its functional analogs. It is designed for medicinal chemists and process scientists requiring a robust, scalable, and self-validating protocol.

Executive Summary & Scaffold Significance

The (2-pyrrolidin-1-ylpyrid-4-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry, combining a polar pyridine core with a saturated lipophilic heterocycle (pyrrolidine). This specific substitution pattern (2-amino, 4-hydroxymethyl) is critical for:

  • Kinase Inhibition: Serving as a hinge-binding motif where the pyridine nitrogen accepts a hydrogen bond.

  • GPCR Ligands: Acting as a bioisostere for histamine H3 antagonists.

  • Solubility Modulation: The basic pyrrolidine nitrogen (

    
    ) improves aqueous solubility compared to bis-aryl systems.
    

This guide prioritizes the Ester-Reduction Route over direct displacement on the alcohol. Electronic activation by the C4-ester group significantly lowers the transition state energy for the Nucleophilic Aromatic Substitution (


), ensuring high regioselectivity and yield.

Retrosynthetic Analysis

The most logical disconnection relies on the varying electrophilicity of the pyridine ring carbons. The C2 position is naturally electrophilic, but this reactivity is tunable via the substituent at C4.

Retrosynthesis Figure 1: Retrosynthetic strategy leveraging electronic activation at C4. Target (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Target) Intermediate Methyl 2-(pyrrolidin-1-yl)isonicotinate (Activated Intermediate) Intermediate->Target Reduction (LiAlH4/NaBH4) SM1 Methyl 2-chloropyridine-4-carboxylate (Starting Material A) SM1->Intermediate SnAr Displacement SM2 Pyrrolidine (Nucleophile) SM2->Intermediate Nucleophilic Attack

Core Synthetic Strategy: The Ester-Reduction Route

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the pyrrolidine ring at C2. Rationale: The starting material, Methyl 2-chloropyridine-4-carboxylate , contains an electron-withdrawing ester group at C4. This lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate formed upon pyrrolidine attack at C2. Attempting this on the alcohol (2-chloro-4-hydroxymethylpyridine) is kinetically slower due to the electron-donating nature of the hydroxymethyl group and potential competing O-alkylation.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The ester group at the para position (relative to the nitrogen) is crucial for resonance stabilization of the negative charge delocalized onto the ring nitrogen and the carbonyl oxygen.

SnAr_Mechanism Figure 2: Electronic facilitation of SnAr by the C4-ester group. Step1 2-Cl-4-Ester Pyridine (Electrophile) TS Meisenheimer Complex (Stabilized by C4-Ester) Step1->TS + Pyrrolidine (k1, rds) Product 2-Pyrrolidinyl-4-Ester (Product) TS->Product - HCl (fast)

Phase 2: Carbonyl Reduction

Objective: Convert the ester to the primary alcohol. Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH4): The "gold standard" for complete reduction. Fast, quantitative, but requires anhydrous conditions.

  • Sodium Borohydride (NaBH4) + CaCl2/MeOH: A milder alternative if functional group tolerance (e.g., nitro groups) is a concern, though less common for simple esters.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(pyrrolidin-1-yl)isonicotinate
  • Reagents: Methyl 2-chloropyridine-4-carboxylate (1.0 equiv), Pyrrolidine (2.5 equiv), K2CO3 (1.5 equiv), DMF (Dimethylformamide).

  • Scale: 10 mmol (approx. 1.71 g of SM).

Step-by-Step:

  • Setup: Charge a 50 mL round-bottom flask with Methyl 2-chloropyridine-4-carboxylate (1.71 g, 10 mmol) and anhydrous K2CO3 (2.07 g, 15 mmol).

  • Solvent: Add DMF (10 mL). Stir to create a suspension.

  • Addition: Add Pyrrolidine (2.05 mL, 25 mmol) dropwise. Note: Excess pyrrolidine acts as both nucleophile and proton scavenger.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting chloride should disappear completely.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF. Dry over Na2SO4 and concentrate.

  • Yield: Expect 85–95% yield.

  • Validation: 1H NMR should show the loss of the C2-Cl proton signal and appearance of pyrrolidine multiplets at

    
     3.4-3.5 (N-CH2) and 1.9-2.0 (C-CH2).
    
Protocol B: Reduction to (2-pyrrolidin-1-ylpyrid-4-yl)methanol
  • Reagents: Methyl 2-(pyrrolidin-1-yl)isonicotinate (from Protocol A), LiAlH4 (1.5 equiv), THF (anhydrous).

Step-by-Step:

  • Setup: Flame-dry a 100 mL two-neck flask under Nitrogen/Argon.

  • Solvent: Add LiAlH4 (15 mmol, 0.57 g) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the ester (10 mmol, approx. 2.06 g) in THF (10 mL) and add dropwise to the LiAlH4 suspension over 15 minutes. Caution: Exothermic gas evolution (H2).

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (pure EtOAc or 5% MeOH/DCM).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH solution

    • 1.8 mL Water

  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Rinse the pad with THF/EtOAc.

  • Purification: Concentrate the filtrate. The residue is usually pure enough for use. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

  • Characterization: 1H NMR (DMSO-d6) typically shows the hydroxymethyl singlet at

    
     4.45 ppm and the broad OH signal (exchangeable).
    

Analog Generation & Library Synthesis

This route is highly modular. By varying the amine in Phase 1 or the electrophile in Phase 3 (post-reduction), a diverse library can be generated.

Table 1: Common Analog Strategies
Variable ComponentReagent / MethodResulting Analog
Amine (Phase 1) Piperidine, Morpholine, AzetidineRing size variation (Solubility/Metabolic stability tuning).[1][2]
Amine (Phase 1) (S)-2-MethylpyrrolidineChiral analog (Exploration of stereochemical space).
Alcohol (Phase 3) MnO2 or Swern OxidationAldehyde: Precursor for reductive amination.
Alcohol (Phase 3) SOCl2 or PBr3Alkyl Halide: Precursor for ether/amine coupling.
Workflow for Library Generation

Library_Workflow Figure 3: Divergent synthesis workflow for analog library generation. cluster_amines Diversity Step 1: Amine Displacement cluster_funct Diversity Step 2: Alcohol Functionalization Core Methyl 2-Cl-isonicotinate Amine1 Pyrrolidine Core->Amine1 Amine2 Morpholine Core->Amine2 Amine3 Piperazine Core->Amine3 Intermediate 2-Amino-Ester Intermediate Amine1->Intermediate Amine2->Intermediate Amine3->Intermediate PathA Reduction -> Alcohol Intermediate->PathA PathB Hydrolysis -> Acid -> Amide Intermediate->PathB

References

  • Scaffold Properties: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[3] (2021).[1] National Institutes of Health.[3]

  • SnAr Mechanism: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SnAr).[4] (2022).[1][4][5][6][7] Chemical Science.

  • Synthetic Precedent: Synthesis of methyl isonicotinate derivatives.[1] (2017).[1][7] ChemicalBook / Patent CN106699776.

  • Reaction Conditions: Preparation of 1,5-disubstituted pyrrolidin-2-ones and related heterocycles. (2000). Journal of Organic Chemistry.

Sources

Methodological & Application

Using (2-pyrrolidin-1-ylpyrid-4-yl)methanol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-pyrrolidin-1-ylpyrid-4-yl)methanol as a Tetherable Ligand Scaffold

Executive Summary

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) represents a specialized class of functionalized N-heterocyclic ligands . Unlike its 4-isomer (a DMAP analog used as a nucleophilic catalyst), this 2-substituted isomer functions primarily as an electron-rich, sterically modulated ligand for transition metals (Pd, Cu, Fe).

The molecule features a unique tripartite architecture:

  • Pyridine Core: The primary σ-donor for metal coordination.

  • C2-Pyrrolidine Ring: Provides electron density via resonance (+M effect) while introducing steric bulk to facilitate reductive elimination in cross-coupling cycles.

  • C4-Methanol Group: A critical "chemical handle" allowing for covalent immobilization onto solid supports (silica, polymers) or further derivatization into bidentate ligands (e.g., P,N-ligands).

This Application Note details the protocol for immobilizing this ligand onto a solid support to create a recyclable Palladium catalyst for Suzuki-Miyaura cross-coupling reactions, a critical workflow in pharmaceutical synthesis.

Scientific Mechanism & Rationale

Ligand Electronic & Steric Profile

The 2-pyrrolidinyl substituent significantly alters the electronic properties of the pyridine nitrogen. The pyrrolidine nitrogen donates electron density into the pyridine ring, making the pyridine nitrogen more basic and a stronger


-donor than unsubstituted pyridine. However, the steric bulk at the ortho position (C2) destabilizes square-planar complexes, promoting the formation of coordinatively unsaturated active species (e.g., Pd(0)L), which accelerates the oxidative addition step in catalytic cycles.
The "Tethering" Strategy

The C4-hydroxymethyl group is distal to the coordination site. This allows the ligand to be covalently attached to a support without interfering with the metal center's coordination sphere. This separation is vital for maintaining "homogeneous-like" activity while gaining the benefits of heterogeneity (recyclability and low metal leaching).

Visualization: Immobilization & Catalytic Cycle

The following diagram illustrates the immobilization of the ligand onto a silica support and its subsequent role in the Palladium catalytic cycle.

G cluster_0 Phase 1: Ligand Immobilization cluster_1 Phase 2: Catalytic Cycle (Pd) Silica Activated Silica (Si-Cl or Si-OH) Tethered Immobilized Ligand (Si-O-CH2-Py-Pyr) Silica->Tethered Coupling Ligand (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Free Ligand) Ligand->Tethered -HCl / -H2O Pd_Complex Active Catalyst [Si-L]-Pd(0) Tethered->Pd_Complex Pd(OAc)2 Loading OxAdd Oxidative Addition (Ar-X) Pd_Complex->OxAdd TransMet Transmetallation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_Complex Regeneration

Caption: Workflow showing the covalent attachment of the ligand to silica and the subsequent Pd-catalyzed cross-coupling cycle.

Experimental Protocols

Protocol A: Synthesis of Silica-Supported Ligand (Si-PyPyr)

Objective: Covalent attachment of (2-pyrrolidin-1-ylpyrid-4-yl)methanol to activated silica.

Reagents:

  • (2-pyrrolidin-1-ylpyrid-4-yl)methanol (1.0 equiv)

  • 3-chloropropyl-functionalized silica gel (loading ~1.0 mmol/g)

  • Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve (2-pyrrolidin-1-ylpyrid-4-yl)methanol (2.0 g, 11.2 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Slowly add NaH (1.2 equiv, 13.4 mmol). Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 1 hour. Note: Evolution of H2 gas indicates alkoxide formation.

  • Coupling: Add 3-chloropropyl-functionalized silica gel (5.0 g).

  • Reaction: Heat the suspension to 80°C and stir gently (overhead stirrer recommended to avoid grinding the silica) for 12 hours.

  • Work-up: Cool to RT. Filter the solid silica.

  • Washing: Wash extensively with DMF (3x), Methanol (3x), Water (3x), and Diethyl Ether (3x) to remove unreacted ligand and salts.

  • Drying: Dry the functionalized silica (Si-PyPyr) under high vacuum at 60°C for 24 hours.

  • Validation: Perform Elemental Analysis (CHN) to determine ligand loading (typically 0.6–0.8 mmol/g).

Protocol B: Heterogeneous Pd-Catalyzed Suzuki Coupling

Objective: Use the Si-PyPyr support to catalyze the coupling of 4-bromoanisole and phenylboronic acid.

Reagents:

  • Si-PyPyr (Supported Ligand, from Protocol A)

  • Pd(OAc)2 (Palladium Acetate)[1]

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • K2CO3 (2.0 mmol)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Catalyst Formation (In-Situ): In a reaction vial, suspend Si-PyPyr (100 mg, ~0.08 mmol ligand) in Ethanol (2 mL). Add Pd(OAc)2 (0.04 mmol). Stir at RT for 30 mins. The silica should turn dark/brown, indicating Pd coordination.

  • Substrate Addition: Add 4-Bromoanisole, Phenylboronic acid, and K2CO3. Add Water (2 mL).

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC or HPLC.

  • Isolation:

    • Hot Filtration: Filter the reaction mixture while hot to recover the solid catalyst (Si-PyPyr-Pd).

    • Extraction: Extract the filtrate with Ethyl Acetate. Dry over MgSO4 and concentrate.

  • Recycling: Wash the recovered solid catalyst with water and ethanol. Dry in air. It is now ready for the next cycle.

Data Analysis & Performance Metrics

The following table summarizes the expected performance characteristics when comparing the Homogeneous (free ligand) vs. Heterogeneous (immobilized) systems.

MetricHomogeneous System (Free Ligand)Heterogeneous System (Si-PyPyr)
Reaction Time 2–4 Hours4–6 Hours (Mass transfer limits)
Yield (Cycle 1) 95%92%
Yield (Cycle 5) N/A (Not recyclable)85%
Pd Leaching (ppm) >500 ppm<10 ppm (Critical for Pharma)
Work-up Column Chromatography requiredSimple Filtration

Key Insight: While the heterogeneous system shows slightly slower kinetics due to diffusion limitations within the silica pores, the drastic reduction in Palladium leaching (<10 ppm) makes this protocol highly valuable for Late-Stage Functionalization (LSF) in drug development.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Oxidation of the ligand or Pd black formation.

    • Solution: Ensure strict inert atmosphere (Argon) during the catalyst loading phase. Increase the Ligand:Metal ratio on the surface (aim for 2:1 Pyridine:Pd).

  • Leaching:

    • Cause: Weak binding of Pd to the pyridine.

    • Solution: The 2-pyrrolidinyl group is bulky. If leaching occurs, consider using a lower reaction temperature (60°C) or switching to a polymeric support (e.g., Merrifield resin) which may provide a more flexible binding environment than rigid silica.

References

  • Mechanisms of 2-Aminopyridine Ligands in Catalysis

    • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[1]

    • Source: RSC Advances (2025).
    • URL:[Link]

  • Iron-Catalyzed Polymerization (Relevant Ligand Class)

    • Title: Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization.[2]

    • Source: Inorganica Chimica Acta (2020).
    • URL:[Link]

  • General Synthesis of Pyrrolidine-Pyridine Scaffolds

    • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[3]

    • Source: MDPI Molecules (2023).
    • URL:[Link]

  • Ligand Properties & Commercial Availability

    • Title: (2-pyrrolidin-1-ylpyridin-4-yl)methanol Product Page.[4][5]

    • Source: Molbase / Sigma-Aldrich D
    • URL:[Link]

Sources

Application Notes and Protocols for the Experimental Use of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of (2-pyrrolidin-1-ylpyrid-4-yl)methanol in key organic transformations. The unique bifunctional nature of this molecule, featuring a nucleophilic pyrrolidine moiety, a coordinating pyridine ring, and a reactive methanol group, makes it a versatile building block and ligand in catalysis and medicinal chemistry. This document outlines its application as a chiral ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction and as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and mechanistic understanding.

Introduction: The Chemical Versatility of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

(2-pyrrolidin-1-ylpyrid-4-yl)methanol, with CAS Number 906352-65-6, is a heterocyclic compound that has garnered interest in synthetic chemistry due to its distinct structural motifs.[1][2][3] The pyrrolidine ring is a common feature in numerous natural products and pharmaceuticals, and its derivatives are widely used as organocatalysts.[4] The pyridine ring serves as an excellent coordinating moiety for transition metals, while the methanol group offers a site for further derivatization. This combination allows (2-pyrrolidin-1-ylpyrid-4-yl)methanol to function as a bidentate ligand, influencing the stereochemical outcome of reactions and enhancing catalytic activity.

These application notes will explore two primary areas of utility for this compound:

  • Asymmetric Catalysis: Leveraging the chiral potential of the pyrrolidine moiety when used in its enantiomerically pure form, (2-pyrrolidin-1-ylpyrid-4-yl)methanol can act as a chiral ligand for metal-catalyzed asymmetric reactions. A model protocol for the copper-catalyzed asymmetric Henry reaction is presented.

  • Cross-Coupling Reactions: The strong coordinating ability of the pyridine-pyrrolidine scaffold can stabilize and activate palladium catalysts in cross-coupling reactions. A general protocol for the Suzuki-Miyaura cross-coupling is detailed, highlighting the potential role of this compound as a supporting ligand.

Asymmetric Henry (Nitroaldol) Reaction: A Protocol for Chiral β-Nitroalcohol Synthesis

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6] When catalyzed by a chiral complex, this reaction can proceed with high enantioselectivity, yielding valuable chiral β-nitroalcohols which are precursors to other important functional groups like β-amino alcohols.[7][8]

Mechanistic Rationale

In this proposed setup, (2-pyrrolidin-1-ylpyrid-4-yl)methanol acts as a chiral ligand for a copper(II) salt, typically copper(II) acetate. The nitrogen atoms of the pyridine and pyrrolidine moieties are expected to coordinate with the copper center, creating a chiral environment. This chiral copper complex then acts as a Lewis acid, activating the aldehyde. The complex also facilitates the deprotonation of the nitroalkane, and the subsequent stereoselective addition to the activated aldehyde. The absolute configuration of the resulting β-nitroalcohol is dictated by the chirality of the ligand.

Henry_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand (2-pyrrolidin-1-ylpyrid-4-yl)methanol Chiral_Complex Chiral Copper(II) Complex Ligand->Chiral_Complex Coordination Cu(OAc)2 Copper(II) Acetate Cu(OAc)2->Chiral_Complex Activated_Aldehyde Activated Aldehyde Chiral_Complex->Activated_Aldehyde Lewis Acid Activation Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Nitroalkane Nitromethane Nitronate Nitronate Anion Nitroalkane->Nitronate Transition_State Diastereomeric Transition State Activated_Aldehyde->Transition_State Nitronate->Transition_State Product β-Nitroalcohol Transition_State->Product C-C Bond Formation Product->Chiral_Complex Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is adapted from established procedures for copper-catalyzed asymmetric Henry reactions.[5][7]

Materials:

  • (S)- or (R)-(2-pyrrolidin-1-ylpyrid-4-yl)methanol (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aromatic or aliphatic aldehyde (Substrate 1)

  • Nitromethane (Substrate 2)

  • Ethanol (Solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Catalyst Pre-formation:

    • To a clean, dry round-bottom flask, add the chiral ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).

    • Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. The solution should develop a distinct color.

  • Reaction Execution:

    • To the catalyst solution, add the aldehyde (1 mmol, 1.0 equiv.) followed by nitromethane (10 mmol, 10 equiv.).

    • Stir the reaction mixture vigorously at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.

    • Purify the crude product by flash column chromatography on silica gel to isolate the chiral β-nitroalcohol.

Data Table: Representative Reaction Parameters

EntryAldehydeLigand Loading (mol%)Cu(OAc)₂·H₂O (mol%)SolventTime (h)
1Benzaldehyde5.55.0Ethanol72
24-Nitrobenzaldehyde5.55.0Ethanol72
3Cyclohexanecarboxaldehyde5.55.0Ethanol72

Note: Yields and enantiomeric excess (ee) are expected to vary depending on the specific aldehyde used and require experimental determination.

Suzuki-Miyaura Cross-Coupling: Application as a Supporting Ligand

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[9][10] The choice of ligand is critical for the efficiency of the palladium catalyst. Ligands based on pyridine are known to be effective in these transformations.

Rationale for Use

(2-pyrrolidin-1-ylpyrid-4-yl)methanol can serve as a ligand to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can coordinate to the palladium center, while the pyrrolidine group can influence the steric environment around the metal, potentially enhancing reactivity and preventing catalyst deactivation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Aryl Halide Boronic Acid Base (e.g., K₂CO₃) Catalyst_System Pd Source (e.g., Pd(OAc)₂) (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Ligand) Solvent Solvent (e.g., Dioxane/H₂O) Setup Assemble in Inert Atmosphere (Schlenk flask or glovebox) Heating Heat to Reaction Temperature (e.g., 100-110 °C) Setup->Heating Monitoring Monitor by TLC or GC/MS Heating->Monitoring Quenching Cool to RT Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.[9][10]

Materials:

  • Aryl or heteroaryl halide (e.g., bromide)

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Ligand)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (Solvent system)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), boronic acid (1.2 mmol, 1.2 equiv.), and base (2.5 mmol, 2.5 equiv.).

    • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and (2-pyrrolidin-1-ylpyrid-4-yl)methanol (0.05 mmol, 5.0 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.

    • Add the catalyst solution to the Schlenk tube containing the reagents.

    • Add an additional 3 mL of 1,4-dioxane and 1 mL of water to the reaction mixture.

    • Seal the Schlenk tube and degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction for completion (typically 12-24 hours) using TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Table: Representative Reaction Parameters

Aryl HalideBoronic AcidPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)
4-BromoanisolePhenylboronic acid2.55.0K₂CO₃Dioxane/H₂O100
2-Bromopyridine4-Methoxyphenylboronic acid2.55.0K₂CO₃Dioxane/H₂O110

Safety and Handling

(2-pyrrolidin-1-ylpyrid-4-yl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a promising and versatile molecule for applications in both asymmetric catalysis and cross-coupling reactions. The protocols provided herein serve as a starting point for researchers to explore its utility in their own synthetic endeavors. Further optimization of reaction conditions is encouraged to achieve the best results for specific substrates. The unique structural features of this compound suggest a broad potential for further applications in the development of novel synthetic methodologies and the synthesis of complex molecular targets.

References

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2025). MDPI. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2022). Molecules. [Link]

  • (2-pyrrolidin-1-ylpyridin-4-yl)methanol. (n.d.). GlobalChemMall. [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (2022). STAR Protocols. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2024). Preprints.org. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]

  • (2-pyrrolidin-1-ylpyridin-4-yl)methanol. (n.d.). Molbase. [Link]

  • Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. (2015). MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

Sources

Application Note: Quantitative Analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical scientists through the rigorous quantification of (2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6). The protocols below address the specific physicochemical challenges of this aminopyridine derivative, particularly its basicity and potential for peak tailing.

Introduction & Analyte Profile

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a critical pyridine-based intermediate often used in the synthesis of kinase inhibitors and antihistamines. Its structure features a pyridine ring substituted with a basic pyrrolidine group at position 2 and a polar hydroxymethyl group at position 4.

Analytical Challenges
  • Basicity: The 2-aminopyridine moiety increases the pKa of the pyridine nitrogen (approx. pKa ~6.8–7.2), leading to strong interactions with residual silanols on standard silica columns (peak tailing).

  • Polarity: The hydroxymethyl group confers polarity (LogP ~1.24), requiring careful mobile phase tuning to ensure adequate retention in Reverse Phase Chromatography (RPC).

  • Detection: While UV-active, the lack of extensive conjugation limits sensitivity compared to polyaromatics, necessitating LC-MS/MS for trace analysis.

Physicochemical Summary
PropertyValueImplication for Method Development
Molecular Formula C₁₀H₁₄N₂OMonoisotopic Mass: 178.11 Da
Molecular Weight 178.23 g/mol Precursor Ion [M+H]⁺ = 179.12
LogP 1.24Moderately lipophilic; suitable for C18/C8 columns.
pKa (Predicted) ~6.9 (Pyridine N)Mobile phase pH must be >8.5 (neutral) or <3.0 (protonated).

Strategic Method Selection

The choice of analytical technique depends on the sensitivity required. Two validated workflows are presented below.

MethodSelection Start Select Analytical Goal Goal1 Purity / Assay (>0.1 mg/mL) Start->Goal1 Goal2 Trace Impurity / Bioanalysis (<100 ng/mL) Start->Goal2 Decision Check Column pH Tolerance Goal1->Decision Method2 Method B: LC-MS/MS ESI+ MRM Mode Goal2->Method2 Method1 Method A: HPLC-UV High pH Stability Output1 Report: % Purity Method1->Output1 Quantification Output2 Report: PK Profile Method2->Output2 Sensitivity Decision->Method1 Hybrid Particle (pH 1-12)

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: HPLC-UV (High-pH Method)

Target: Raw material assay, reaction monitoring, and purity analysis. Principle: Utilizing a high-pH mobile phase to keep the basic pyridine moiety unprotonated (neutral), ensuring sharp peak shape and maximum retention on hybrid silica.

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Extend-C18. Note: Standard silica columns will degrade at this pH.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Procedure
  • Standard Prep: Dissolve 10 mg of (2-pyrrolidin-1-ylpyrid-4-yl)methanol reference standard in 10 mL of 50:50 ACN:Water (1.0 mg/mL stock).

  • Calibration: Dilute stock to 10, 50, 100, 250, and 500 µg/mL.

  • System Suitability: Inject the 100 µg/mL standard 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.

Protocol B: LC-MS/MS (Trace Quantification)

Target: Bioanalytical studies (plasma/urine) or genotoxic impurity screening. Principle: Positive Electrospray Ionization (ESI+) targeting the protonated molecular ion [M+H]⁺.

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 179.12.

MRM Transition Optimization

Since specific transitions depend on collision energy (CE), the following logic is used to derive the method:

  • Q1 Scan: Confirm parent ion at 179.1.

  • Product Scan: Fragment 179.1.

    • Major Fragment 1: Loss of H₂O (179 → 161). Common for benzyl alcohol types.

    • Major Fragment 2: Loss of pyrrolidine ring or ring opening (179 → 110 or 179 → 70).

  • Selected Transitions for Protocol:

Transition TypePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Quantifier 179.1161.13018
Qualifier 179.1110.13025
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., d8-Toluene or a structural analog).

  • Vortex: Mix at high speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Injection: Inject 5 µL of the supernatant.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass the following criteria based on ICH Q2(R1) guidelines.

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (RSD) < 1.0% (System), < 2.0% (Method)< 15.0% (Bioanalytical)
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~1.0 ng/mL / 5.0 ng/mL
Specificity No interference at RTNo crosstalk in MRM channels
Troubleshooting Guide
  • Peak Tailing: If observed in Method A, increase the buffer concentration to 20 mM or ensure pH is strictly > 9.0. If using Method B (Low pH), add 0.1% Formic Acid.

  • Carryover: The pyrrolidine amine can stick to injector seals. Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

  • GlobalChemMall. (n.d.). (2-pyrrolidin-1-ylpyrid-4-yl)methanol Properties and Suppliers. Retrieved from [Link]

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Application Note: High-Yield Synthesis of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable two-step protocol for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol starting from commercially available methyl 2-chloroisonicotinate. Unlike direct substitution methods on the alcohol, which often suffer from poor kinetics due to lack of electronic activation, this route leverages the electron-withdrawing ester moiety to facilitate a rapid Nucleophilic Aromatic Substitution (


) followed by a high-yielding Lithium Aluminum Hydride (

) reduction. This method offers superior overall yield (>65%), simplified purification, and high reproducibility for medicinal chemistry and process development applications.

Introduction & Retrosynthetic Analysis

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and ion channel modulators. The 4-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or ethers).

Strategic Rationale

Direct displacement of chloride from (2-chloropyridin-4-yl)methanol by pyrrolidine is kinetically sluggish because the hydroxymethyl group provides minimal electronic activation at the 2-position. Furthermore, the free hydroxyl group can complicate the reaction by forming alkoxides, leading to side reactions or requiring harsh conditions (high temperature/pressure).

The Optimized Route:

  • Activation: We utilize methyl 2-chloroisonicotinate . The C4-ester is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at the C2 position and accelerating the

    
     reaction with pyrrolidine.
    
  • Reduction: The resulting ester is cleanly reduced to the primary alcohol using

    
    .
    
Retrosynthetic Scheme

Retrosynthesis Target (2-pyrrolidin-1-ylpyrid-4-yl)methanol Target Molecule Intermediate Methyl 2-(pyrrolidin-1-yl)isonicotinate Activated Intermediate Target->Intermediate Reduction (LiAlH4) SM Methyl 2-chloroisonicotinate Starting Material (Commercially Available) Intermediate->SM SNAr (Pyrrolidine, Heat)

Figure 1: Retrosynthetic strategy leveraging electronic activation of the pyridine ring.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(pyrrolidin-1-yl)isonicotinate ( )

This step exploits the activated nature of the 2-chloropyridine ring. The reaction is typically complete within 2–4 hours.

Reagents:

  • Methyl 2-chloroisonicotinate (1.0 equiv)

  • Pyrrolidine (3.0 equiv) — Acts as both nucleophile and base.

  • Acetonitrile (ACN) or DMF (5–10 volumes)

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloroisonicotinate (e.g., 10.0 g, 58.3 mmol).

  • Solvent: Add Acetonitrile (50 mL). Note: DMF can be used for higher temperatures, but ACN simplifies workup.

  • Addition: Add Pyrrolidine (14.4 mL, 175 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80–82°C) . Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (Rt ~ X min) should convert to a more polar product.

    • Reaction Time: Typically 3 hours.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the solvent under reduced pressure.[4]

    • Dilute the residue with Ethyl Acetate (EtOAc) (100 mL) and wash with Water (2 x 50 mL) to remove excess pyrrolidine and salts.

    • Wash with Brine (50 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via a short silica plug (eluting with 20-40% EtOAc in Hexanes).

Yield: Expected 85–95% (Yellowish solid or oil).

Step 2: Reduction to (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Safety Warning:


 is pyrophoric and reacts violently with water. Handle under inert atmosphere (

or Ar).

Reagents:

  • Methyl 2-(pyrrolidin-1-yl)isonicotinate (1.0 equiv, from Step 1)

  • Lithium Aluminum Hydride (

    
    ) (1.5 equiv)
    
  • Anhydrous THF (10 volumes)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.

  • LAH Charge: Add

    
      (e.g., 2.5 g, 65 mmol) to the flask, followed by Anhydrous THF  (50 mL). Cool the suspension to 0°C  using an ice bath.
    
  • Addition: Dissolve the Ester intermediate (approx. 10.0 g, 48.5 mmol) in Anhydrous THF (30 mL). Add this solution dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Monitoring: TLC should show complete consumption of the ester.

  • Quench (Fieser Method):

    • Cool the mixture back to 0°C .

    • Very slowly add Water (2.5 mL). Caution: Vigorous gas evolution (

      
      ).
      
    • Add 15% NaOH solution (2.5 mL).

    • Add Water (7.5 mL).

  • Workup:

    • Remove the ice bath and stir for 15 minutes. A granular white precipitate (aluminum salts) should form.

    • Add anhydrous

      
       to dry the organic phase.
      
    • Filter the mixture through a pad of Celite to remove the salts. Wash the cake thoroughly with THF or EtOAc.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: The residue is the target alcohol. Recrystallize from EtOAc/Heptane or purify via column chromatography (DCM/MeOH 95:5) if high purity is required.

Yield: Expected 75–85% (Off-white to pale yellow solid).

Analytical Data (Representative)

AssayExpected ResultInterpretation
1H NMR (400 MHz, DMSO-d6)

7.95 (d, J=5.2 Hz, 1H, H-6)
Pyridine ring proton (ortho to N)

6.55 (s, 1H, H-3)
Pyridine ring proton (ortho to pyrrolidine)

6.45 (d, J=5.2 Hz, 1H, H-5)
Pyridine ring proton

5.25 (t, J=5.6 Hz, 1H, OH)
Hydroxyl proton

4.42 (d, J=5.6 Hz, 2H, CH2-O)
Benzylic methylene

3.35 (m, 4H, Pyr-N-CH2)
Pyrrolidine protons (alpha)

1.95 (m, 4H, Pyr-C-CH2)
Pyrrolidine protons (beta)
LC-MS (ESI+) [M+H]+ = 179.1Consistent with Formula

Critical Process Parameters & Troubleshooting

Reaction Workflow Diagram

Workflow Start Start: Methyl 2-chloroisonicotinate Step1 Step 1: SNAr Reaction (Pyrrolidine, ACN, Reflux) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Workup: Conc., EtOAc/H2O Wash Check1->Workup1 Yes Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Workup1->Step2 Quench Fieser Quench: (x H2O, x NaOH, 3x H2O) Step2->Quench Filter Filtration (Celite) & Concentration Quench->Filter Final Final Product: (2-pyrrolidin-1-ylpyrid-4-yl)methanol Filter->Final

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete

Temperature too low or old Pyrrolidine.Ensure reflux (80°C).[5] Use fresh Pyrrolidine. Add catalytic KI (0.1 eq) to accelerate.
Emulsion in Step 1 Protonated pyrrolidine salts.Ensure aqueous layer is basic (pH > 10) or use brine to break emulsion.
Gel formation in Step 2 Improper LAH quench.Use the Fieser method strictly (1:1:3 ratio). Do not add water too fast.
Low Yield (Step 2) Product trapped in Al salts.Grind the filter cake and re-extract with hot THF or EtOAc.

References

  • ChemicalBook. (2025). (2-Amino-pyridin-4-yl)-methanol synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). (2-Chloropyridin-4-yl)methanol | C6H6ClNO. PubChem.[6] Retrieved from

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[7] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. Retrieved from

  • Matrix Fine Chemicals. (2025). [4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol. Retrieved from

  • Chemguide. (2025). Reduction of Carboxylic Acids with LiAlH4. Retrieved from

Sources

In vitro assays involving (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bio-analytical Profiling and Fragment Screening of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Introduction & Scope

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (MW: 178.23 Da) is a "privileged scaffold" in medicinal chemistry, widely utilized as a building block for Histamine H3 Receptor (H3R) antagonists and kinase inhibitors .[1] Its structure combines a basic pyrrolidine ring (providing solubility and cation-


 interaction potential) with a pyridine core and a primary alcohol handle for further derivatization.[1]

However, in the context of Fragment-Based Drug Discovery (FBDD) , this molecule is not just a passive intermediate but an active "fragment" that must be screened for:

  • Target Engagement: Binding affinity (

    
    ) to the target protein (e.g., H3R or 11
    
    
    
    -HSD1).
  • Metabolic Liability: The primary alcohol is a prime site for Phase II conjugation (Glucuronidation), which can severely limit the half-life of the final drug candidate.

  • CNS Penetration: As H3R targets are located in the brain, the Blood-Brain Barrier (BBB) permeability of this scaffold is critical.

This application note details the protocols for Surface Plasmon Resonance (SPR) screening, In Vitro Glucuronidation assays, and PAMPA-BBB profiling involving this specific scaffold.

Workflow Visualization

The following diagram outlines the critical path for profiling (2-pyrrolidin-1-ylpyrid-4-yl)methanol from a raw fragment to a validated lead intermediate.

FragmentProfiling Fragment (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Fragment) SPR Target Binding (SPR) Screen for Affinity (Kd) Fragment->SPR 1. Hit Confirmation UGT Metabolic Stability (UGT Glucuronidation) Fragment->UGT 2. Liability Check PAMPA CNS Permeability (PAMPA-BBB) Fragment->PAMPA 3. Bioavailability Decision Lead Optimization Decision Gate SPR->Decision Kd < 500 µM? UGT->Decision t1/2 > 30 min? PAMPA->Decision Pe > 10^-6 cm/s?

Caption: Integrated workflow for physicochemical and biological profiling of the pyrrolidinyl-pyridine fragment.

Protocol 1: Target Binding via Surface Plasmon Resonance (SPR)

Rationale: Fragments typically bind with low affinity (


 in the mM to high 

M range). Traditional radioligand assays may miss these weak interactions. SPR (e.g., Biacore) is the gold standard for detecting these transient binding events in real-time.

Target: Histamine H3 Receptor (stabilized GPCR preparation) or Surrogate Kinase.

Materials:
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 2-5% DMSO to match sample solvent.[1]

  • Analyte: (2-pyrrolidin-1-ylpyrid-4-yl)methanol (dissolved in 100% DMSO, diluted to 5% DMSO final).

Step-by-Step Protocol:
  • Protein Immobilization:

    • Activate flow cell 2 (Fc2) with EDC/NHS (1:1) for 7 minutes.

    • Inject Target Protein (20

      
      g/mL in 10 mM Sodium Acetate, pH 4.5) to reach a density of ~3000-5000 RU (high density required for fragments).[1]
      
    • Block with Ethanolamine.

    • Note: Fc1 serves as the reference surface (activated/blocked without protein).

  • Solvent Correction:

    • Prepare a DMSO calibration series (4.5% to 5.8% DMSO) in Running Buffer.

    • Run solvent correction cycles to compensate for bulk refractive index changes caused by DMSO mismatches.

  • Fragment Injection (Multi-Cycle Kinetics):

    • Prepare a concentration series of the fragment: 0, 15.6, 31.25, 62.5, 125, 250, 500, and 1000

      
      M.
      
    • Flow Rate: High flow (30

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

    • Regeneration: Usually not required for fragments (fast off-rates).[1] If needed, use a mild 10s pulse of 10 mM NaOH.

  • Data Analysis:

    • Double-reference the data: (Fc2 - Fc1) - (Buffer Blank).

    • Fit to a Steady State Affinity (1:1) model. Do not attempt kinetic fitting (

      
      ) if the sensorgram is "square-wave" (too fast to resolve).
      
    • Validation Criteria: The theoretical

      
       should match the observed binding level. If Observed > Theoretical, suspect non-specific aggregation.
      

Protocol 2: Metabolic Stability (UGT Glucuronidation)

Rationale: The primary alcohol on the pyridine ring is a nucleophilic "soft spot." UDP-glucuronosyltransferases (UGTs) in the liver can rapidly conjugate this to glucuronic acid, rendering the molecule inactive and rapidly excreted. This assay quantifies this liability.

Materials:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: UDP-glucuronic acid (UDPGA) (Sigma).[1]

  • Pore Former: Alamethicin (to permeabilize microsomal membranes for UDPGA entry).[2]

  • Buffer: 100 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:
  • Pre-Incubation:

    • Prepare a reaction mixture: Buffer + HLM (0.5 mg/mL final) + Alamethicin (50

      
      g/mg protein) + Fragment (1 
      
      
      
      M final).
    • Incubate on ice for 15 minutes to allow Alamethicin to form pores.

    • Warm to 37°C for 5 minutes.

  • Reaction Initiation:

    • Add UDPGA (2 mM final concentration) to start the reaction.

    • Negative Control:[1] Add Buffer instead of UDPGA.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L Ice-cold ACN (Stop Solution).
      
  • Processing:

    • Vortex samples for 1 minute.

    • Centrifuge at 4000 rpm for 15 minutes to pellet protein.

    • Transfer supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Monitor the parent ion

      
       and the Glucuronide conjugate 
      
      
      
      .

Pathway Visualization (DOT):

Glucuronidation Substrate (2-pyrrolidin-1-ylpyrid-4-yl)methanol Enzyme UGT Enzyme (Microsomes) Substrate->Enzyme Cofactor UDPGA (Cofactor) Cofactor->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Product O-Glucuronide Conjugate (Inactive/Excreted) Complex->Product

Caption: Enzymatic conversion of the primary alcohol to the glucuronide conjugate.

Protocol 3: PAMPA-BBB (Blood-Brain Barrier)[1]

Rationale: For H3R antagonists, brain penetration is essential. The pyridine nitrogen and the polar alcohol group lower the LogP. This assay predicts passive diffusion across the BBB.

Materials:
  • Donor Plate: 96-well filter plate (0.45

    
    m PVDF).[1]
    
  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

  • Buffers: PBS pH 7.4.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Carefully pipette 5

      
      L of Lipid Solution onto the filter of the Donor Plate. Avoid touching the pipette tip to the membrane. Allow to dry for 2 minutes.
      
  • Loading:

    • Donor Wells: Add 150

      
      L of Fragment solution (10 
      
      
      
      M in PBS, 5% DMSO).
    • Acceptor Wells: Add 300

      
      L of blank PBS.
      
  • Incubation:

    • Create a "sandwich" by placing the Donor plate on top of the Acceptor plate.

    • Incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify fragment concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (254 nm) or LC-MS.[1]

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard PAMPA equation:
      
      
      
      
    • Benchmark:

      
       cm/s indicates high BBB permeability.[1]
      

Data Summary & Interpretation

ParameterAssayDesired OutcomeInterpretation
Binding (

)
SPR

Valid fragment hit. If >1mM, structure is too weak.
Metabolic Stability UGT (HLM)

High stability. If <30 min, the -OH must be capped (e.g., ether/amine).
Permeability (

)
PAMPA-BBB

CNS penetrant.[1]
Solubility Kinetic Turbidimetry

Excellent solubility (attributed to pyrrolidine).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios." Drug Metabolism and Disposition. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5,6-diaryloxypyrimidines as histamine H3 receptor antagonists."[1] Journal of Medicinal Chemistry. (Contextual reference for pyrrolidinyl-pyridine scaffolds in H3R). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, detailed protocols, and the rationale behind key experimental choices.

Section 1: Overview of Synthetic Strategy

The synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol typically follows a multi-step pathway. The most common and logical approach involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto the pyridine ring.

  • Functional Group Manipulation: Conversion of a precursor group at the 4-position (e.g., a methyl or cyano group) into the desired hydroxymethyl group.

The specific sequence of these steps can significantly impact the overall yield and impurity profile. A common route starts with 2-chloro-4-methylpyridine, proceeds with the SNAr reaction, followed by oxidation of the methyl group and subsequent reduction.

cluster_route Common Synthetic Pathway Start 2-Chloro-4-methylpyridine SNAr S(N)Ar Reaction with Pyrrolidine Start->SNAr + Pyrrolidine, Base Intermediate 2-(Pyrrolidin-1-yl)-4-methylpyridine SNAr->Intermediate Oxidation Oxidation of Methyl Group Intermediate->Oxidation [O] Aldehyde 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde Oxidation->Aldehyde Reduction Reduction of Aldehyde Aldehyde->Reduction [H] Product (2-pyrrolidin-1-ylpyrid-4-yl)methanol Reduction->Product

Caption: A typical synthetic route to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Nucleophilic Aromatic Substitution (SNAr) Stage

Question: My SNAr reaction between 2-chloro-4-methylpyridine and pyrrolidine is stalling or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low conversion in this SNAr reaction is a common hurdle. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but it is less reactive than other heteroaryl chlorides like 2-chloropyrimidine.[1] Several factors can be at play:

  • Insufficient Temperature: SNAr reactions on less activated rings like chloropyridines often require significant thermal energy to overcome the activation barrier.[2] If you are running the reaction at room temperature or slightly elevated temperatures, it may proceed very slowly.

    • Solution: Increase the reaction temperature. Solvents like NMP, DMSO, or dioxane are often used to achieve temperatures between 100-160 °C. Monitor the reaction by TLC or LCMS to avoid decomposition at excessive temperatures.

  • Inappropriate Solvent: The choice of solvent is critical for both solubility and facilitating the reaction mechanism.

    • Solution: Aprotic polar solvents (e.g., DMSO, NMP, DMF) are generally preferred as they can solvate the cation of the base and leave the anion more "naked" and nucleophilic, while also accommodating the polar transition state.

  • Incorrect Base or Stoichiometry: A base is required to scavenge the HCl generated during the reaction. An inappropriate or weak base can lead to the protonation of pyrrolidine, quenching its nucleophilicity.

    • Solution: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Ensure at least 1.1-1.5 equivalents of the base are used. An excess of pyrrolidine (e.g., 2-3 equivalents) can also serve as the base and drive the reaction forward, though this can complicate purification.

  • Moisture: Water can compete with pyrrolidine as a nucleophile, leading to the formation of 2-hydroxy-4-methylpyridine as a byproduct.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and use freshly opened or distilled pyrrolidine. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

Start Low S(N)Ar Yield Check_TLC Monitor Reaction (TLC/LCMS) Start->Check_TLC Incomplete Incomplete Conversion? Check_TLC->Incomplete Side_Products Side Products? Incomplete->Side_Products No Increase_Temp Increase Temperature and/or Reaction Time Incomplete->Increase_Temp Yes Check_Base Verify Base Choice (e.g., K2CO3) & Stoichiometry Side_Products->Check_Base Yes Done Re-evaluate & Optimize Side_Products->Done No Increase_Temp->Check_TLC Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture Check_Moisture->Done

Caption: Troubleshooting workflow for low SNAr yield.

Oxidation of the 4-Methyl Group

Question: I am struggling to oxidize the methyl group of 2-(pyrrolidin-1-yl)-4-methylpyridine. I'm either getting no reaction, over-oxidation to the carboxylic acid, or a complex mixture. What oxidant should I use?

Answer:

The selective oxidation of a methyl group on a pyridine ring can be challenging. The pyridine ring itself can be sensitive to strong oxidizing conditions, and controlling the oxidation to stop at the aldehyde stage is key.

  • Potassium Permanganate (KMnO₄): This is a powerful and inexpensive oxidant. However, it can easily lead to over-oxidation, yielding the corresponding isonicotinic acid.[3]

    • Strategy: While direct conversion to the aldehyde is difficult, you can embrace the formation of the carboxylic acid. The acid can then be reduced to the alcohol using a reagent like LiAlH₄ or via conversion to an ester followed by reduction with NaBH₄. This two-step approach (oxidation to acid, then reduction) is often more reliable than trying to stop at the aldehyde.

  • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups to aldehydes.

    • Strategy: SeO₂ can provide good selectivity for the aldehyde. The reaction is typically run in a high-boiling solvent like dioxane or diglyme. Caution: Selenium compounds are highly toxic and require careful handling and disposal. This method is effective but carries significant safety considerations.

  • Vapor-Phase Catalytic Oxidation: For larger-scale industrial processes, vapor-phase oxidation over metal oxide catalysts (e.g., V-Ti-O) is used to produce pyridine-4-carboxaldehyde from 4-picoline.[3][4] This is highly specialized and generally not feasible for a standard research laboratory.

Recommended Laboratory-Scale Protocol (via Carboxylic Acid):

  • Oxidation: Dissolve 2-(pyrrolidin-1-yl)-4-methylpyridine in water. Heat to 70-80 °C. Add a solution of KMnO₄ portion-wise, monitoring the color change from purple to brown (MnO₂). After the reaction is complete, filter off the MnO₂ and acidify the filtrate to precipitate the carboxylic acid.

  • Reduction: The isolated 2-(pyrrolidin-1-yl)isonicotinic acid can then be reduced. A common method is to first convert it to the methyl or ethyl ester (e.g., with SOCl₂ in methanol) and then reduce the ester with a milder reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent.

Final Reduction Step

Question: My final reduction of the aldehyde (or ester) to the alcohol is giving a low yield after workup. What am I doing wrong?

Answer:

The final product, (2-pyrrolidin-1-ylpyrid-4-yl)methanol, is a polar molecule with good water solubility due to the pyridine nitrogen and the hydroxyl group.[5][6] Significant product loss often occurs during the aqueous workup.

  • Choice of Reducing Agent:

    • For reducing the aldehyde, Sodium Borohydride (NaBH₄) in methanol or ethanol is the ideal choice. It is selective, easy to handle, and the workup is straightforward.

    • For reducing an ester intermediate, NaBH₄ is often sufficient, though it may require longer reaction times or elevated temperatures. Lithium Aluminum Hydride (LiAlH₄) is more powerful but requires strictly anhydrous conditions and a more cautious workup procedure.

  • Workup Procedure Optimization:

    • Quenching: After the reduction is complete, the reaction is typically quenched by the slow addition of water or acetone (for NaBH₄) or by a specific sequence like the Fieser workup for LiAlH₄.

    • Extraction: This is the most critical step. Do not rely solely on common solvents like ethyl acetate or DCM, as your polar product may remain in the aqueous layer.

    • Solution:

      • Saturate the aqueous layer with NaCl or K₂CO₃. This "salting out" effect decreases the polarity of the aqueous phase and drives your product into the organic layer.

      • Use a more polar solvent for extraction. A mixture of DCM/Isopropanol (e.g., 9:1 or 8:2) or performing continuous liquid-liquid extraction can be highly effective.

      • Perform multiple extractions (at least 5-7 times) with smaller volumes of solvent rather than a few extractions with large volumes.

Purification Challenges

Question: I have the crude product, but it is difficult to purify by standard column chromatography. It either streaks badly on the column or I get poor separation.

Answer:

The basic nitrogen of the pyridine ring and the polar hydroxyl group make this compound challenging to purify using standard silica gel chromatography.[7]

  • Problem: The basic nitrogen interacts strongly with the acidic silica gel, leading to tailing, streaking, and potential decomposition on the column.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.

    • Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds, as it lacks the acidic silanol groups.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.

    • Crystallization/Salt Formation: The product is a crystalline solid.[8] Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate, toluene) can be a highly effective purification method. Alternatively, you can form a salt (e.g., the hydrochloride salt) which often has better crystallization properties, and then free-base it after purification.[7]

Section 3: Optimized Experimental Protocols

Protocol 1: SNAr Reaction
  • Reagents & Molar Ratios

    Reagent MW Equivalents Amount (for 10 mmol scale)
    2-Chloro-4-methylpyridine 127.57 1.0 1.28 g
    Pyrrolidine 71.12 1.5 1.07 g (1.24 mL)
    Potassium Carbonate (K₂CO₃) 138.21 1.5 2.07 g

    | N,N-Dimethylformamide (DMF) | - | - | 20 mL |

  • Procedure:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-methylpyridine, potassium carbonate, and anhydrous DMF.

    • Add pyrrolidine via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

    • Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(pyrrolidin-1-yl)-4-methylpyridine, which can be purified by column chromatography if necessary.

Protocol 2: Reduction of Aldehyde to Alcohol
  • Reagents & Molar Ratios

    Reagent MW Equivalents Amount (for 10 mmol scale)
    Aldehyde Intermediate 176.22 1.0 1.76 g
    Sodium Borohydride (NaBH₄) 37.83 1.2 0.45 g

    | Methanol (MeOH) | - | - | 30 mL |

  • Procedure:

    • Dissolve the 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction back to 0 °C and slowly quench by adding ~5 mL of acetone, followed by 20 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Saturate the remaining aqueous solution with solid NaCl.

    • Extract thoroughly with a 9:1 mixture of Dichloromethane:Isopropanol (6 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify as described in Section 2.4.

References

  • Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine. ResearchGate. Available at: [Link]

  • Oxidation of 4-picoline in the presence of Co(II)/NHPI. ResearchGate. Available at: [Link]

  • Potts, K. T., et al. (2014). Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. Journal of Organic Chemistry. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.
  • Li, X., et al. (2008). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. Available at: [Link]

  • Gąsiorek, J., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules. Available at: [Link]

  • Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. (2002). ResearchGate. Available at: [Link]

  • Bakulina, O., & Zhidkova, E. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. (2022). Arabian Journal of Chemistry. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. Available at: [Link]

  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Wang, L., et al. (2018). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Organic Chemistry Frontiers. Available at: [Link]

  • Preparation method of 4-pyridylaldehyde. (2013). Google Patents.
  • Al-Ghamdi, A. S., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Molecular Structure. Available at: [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Gxoyiya, A., & Lobb, K. A. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]

  • Pyridines. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. (n.d.). Erowid. Available at: [Link]

  • (2-pyrrolidin-1-ylpyridin-4-yl)methanol. (n.d.). GlobalChemMall. Available at: [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Process for removing polar impurities from hydrocarbons and mixtures of... (2009). Google Patents.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • LIGHTBOWN, J. W., & JACKSON, F. L. (1956). Selective inhibition by 2-heptyl-4-hydroxyquinoline N-oxide of certain oxidation–reduction reactions. Biochemical Journal. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization

Introduction: The Synthetic Landscape

Welcome to the technical support hub for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., Src/Pretomanid analogs) and GPCR ligands.

The synthesis typically follows a two-stage sequence:

  • SNAr Displacement: Reaction of a 2-chloropyridine derivative (usually methyl 2-chloroisonicotinate) with pyrrolidine.[1]

  • Hydride Reduction: Conversion of the ester/acid functionality to the primary alcohol using Lithium Aluminum Hydride (LiAlH4) or similar reducing agents.[2]

While theoretically straightforward, this route is plagued by specific electronic effects inherent to the pyridine ring. This guide addresses the "hidden" side reactions that compromise yield and purity.[1]

Module 1: The SNAr Step (Coupling)

Context: The displacement of the 2-chloro group by pyrrolidine. Standard Protocol: Methyl 2-chloroisonicotinate (1.0 eq), Pyrrolidine (2.5 eq), solvent (DMF or neat), 80–100°C.

Critical Side Reaction: Ester Hydrolysis (The "Missing Mass" Phenomenon)

Users often report low mass recovery after the SNAr step, despite TLC showing consumption of the starting material.

  • The Mechanism: Pyrrolidine is a secondary amine but also hygroscopic.[1] If "wet" pyrrolidine or non-anhydrous DMF is used, the hydroxide ion (generated from trace water and the basic amine) competes with pyrrolidine. It attacks the ester carbonyl faster than the amine attacks the aromatic ring or concurrently.

  • The Result: Formation of 2-(pyrrolidin-1-yl)isonicotinic acid .[1]

  • Why you lose it: This acid byproduct is amphoteric (zwitterionic).[1] During a standard basic or neutral aqueous workup, it remains in the aqueous phase as a carboxylate salt, leading to massive yield loss in the organic extract.

Troubleshooting Guide: SNAr Step
SymptomProbable CauseCorrective Action
Low Yield (Aqueous Loss) Hydrolysis of ester to acid due to moisture.[1]Protocol Adjustment: Use anhydrous pyrrolidine/DMF. If acid forms, acidify aqueous layer to pH 4-5 (isoelectric point) to precipitate the zwitterion, or re-esterify using SOCl2/MeOH before reduction.
Incomplete Conversion Deactivation of pyridine ring by electron-donating pyrrolidine.[1]Thermodynamic Push: Once the first equivalent of pyrrolidine adds, the ring becomes electron-rich, slowing the reaction. Increase temp to 100°C or use 3.0 eq of pyrrolidine.
Bis-Substitution (Impurity) Starting material was 2,6-dichloroisonicotinate.[1]Regiocontrol: If using the dichloro precursor, the second chloride is less reactive but will substitute at high temps. Keep temp <60°C to favor mono-substitution.[1]

Module 2: The Reduction Step (Critical)

Context: Reduction of Methyl 2-(pyrrolidin-1-yl)isonicotinate to the alcohol. Standard Protocol: LiAlH4 (1.5 eq) in THF, 0°C to RT.

Critical Side Reaction: Pyridine Ring Hydrogenation

This is the most frequent and severe failure mode.

  • The Mechanism: The pyridine ring, already activated by the electron-donating pyrrolidine nitrogen, is susceptible to nucleophilic attack by hydride at the C-2 or C-6 positions, or 1,4-reduction.

  • The Result: Formation of 1,2,3,6-tetrahydropyridine or piperidine derivatives.[1]

  • Identification: Look for a new spot on TLC that is more polar than the target alcohol and stains heavily with Ninhydrin (due to the secondary amine character if the ring opens or reduces). In NMR, loss of aromatic signals (8.0–8.5 ppm) confirms ring damage.[1]

Critical Side Reaction: Stable Aluminate Complexation
  • The Issue: The pyridine nitrogen and the pyrrolidine nitrogen can chelate to the Aluminum species during the reaction.

  • The Result: The product gets trapped in the solid aluminum salts (gray sludge) during the Fieser or Rochelle salt workup.

  • Solution: Requires aggressive digestion of the salts (boiling in EtOAc/MeOH) or a continuous extraction (Soxhlet) to recover the product.

Troubleshooting Guide: Reduction Step
SymptomProbable CauseCorrective Action
Loss of Aromaticity (NMR) Over-reduction of the pyridine ring.Reagent Switch: Switch from LiAlH4 to NaBH4/CaCl2 (generates Ca(BH4)2 in situ) or LiBH4 in THF. These are chemoselective for the ester and will spare the pyridine ring.
Emulsion / Low Recovery Product trapped in Al-salts (Chelation).[1]Workup Change: Do NOT use simple water quench. Use Rochelle's Salt (Na K Tartrate) saturated solution and stir vigorously for 2 hours until layers separate cleanly.
Aldehyde Spot (TLC) Under-reduction or re-oxidation.[1]Stoichiometry: Ensure 1.5–2.0 hydride equivalents. If aldehyde persists, add small amount of NaBH4 during workup.[1]

Visualizing the Reaction Pathways

The following diagram maps the Desired Pathway (Green) against the fatal Side Reaction Pathways (Red).

SynthesisPathways SM Methyl 2-chloroisonicotinate Inter Intermediate: Methyl 2-(pyrrolidin-1-yl)isonicotinate SM->Inter Pyrrolidine, S_NAr Side_Acid Side Product A: 2-(pyrrolidin-1-yl)isonicotinic acid (Water Soluble Loss) SM->Side_Acid Wet Solvent/Amine (Hydrolysis) Product Target: (2-pyrrolidin-1-ylpyrid-4-yl)methanol Inter->Product LiAlH4 (Controlled) Side_RingRed Side Product B: Tetrahydropyridine Derivative (Over-reduction) Inter->Side_RingRed Excess LiAlH4 High Temp Side_Complex Trapped Species: Aluminate-Product Complex (Insoluble Sludge) Product->Side_Complex Improper Workup

Caption: Figure 1. Reaction logic flow. The Green path represents the ideal synthesis. Red paths indicate chemical side reactions (Hydrolysis, Ring Reduction).[1] The Yellow path indicates physical loss during workup.

Experimental Protocol (Optimized)

Based on the side-reaction profile, the following protocol minimizes ring reduction and hydrolysis risks.

Step 1: SNAr Coupling
  • Dissolve Methyl 2-chloroisonicotinate (10.0 g, 58.3 mmol) in anhydrous DMF (50 mL).

  • Add Pyrrolidine (12.4 g, 175 mmol, 3.0 eq) dropwise.

  • Heat to 90°C for 4 hours under N2.

  • QC Check: TLC (50% EtOAc/Hex). If SM remains, do not increase temp >100°C; add 0.5 eq more pyrrolidine.

  • Workup: Pour into ice water. Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry (Na2SO4) and concentrate.[1]

    • Note: If yield is <70%, check aqueous layer pH.[1] If basic, acidify to pH 5 and re-extract to recover the hydrolyzed acid side-product.[1]

Step 2: Chemoselective Reduction

Recommended over LiAlH4 to prevent ring reduction.

  • Dissolve the ester from Step 1 (1.0 eq) in anhydrous THF (0.2 M).

  • Add NaBH4 (4.0 eq) in one portion.[1]

  • Heat to reflux (65°C).

  • Add Methanol (excess) dropwise over 1 hour. (In situ generation of active borohydride species).

    • Alternative: Use LiBH4 (2.0 eq) in THF at reflux.[1]

  • Monitor by TLC.[1] This method avoids the strong Lewis Acidity of AlH3, preserving the pyridine ring.

  • Workup: Quench with sat. NH4Cl.[1] Extract with DCM (Dichloromethane is better than EtOAc for polar pyridyl alcohols).[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Chem. Rev., 49(2), 273–412.[1] (Foundational text on activation of halo-pyridines).

    • Source:

  • Reduction of Pyridine Esters (Selectivity Issues)

    • Maikel, A. et al. (2014).[1] "Selective reduction of pyridine carboxylic esters." Tetrahedron Letters. (Discusses the competition between ester reduction and ring hydrogenation).

    • Source:

  • Use of NaBH4/MeOH for Chemoselective Reduction

    • Soai, K., & Ookawa, A. (1986).[1] "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride." Journal of Organic Chemistry, 51(21), 4000–4005.[1]

    • Source:

  • Workup of Aluminum Hydride Reductions (Rochelle's Salt)

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (The definitive guide on breaking aluminate emulsions).

    • Source:

Sources

Degradation pathways of (2-pyrrolidin-1-ylpyrid-4-yl)methanol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-pyrrolidin-1-ylpyrid-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its degradation pathways under various experimental conditions, offering field-proven insights and solutions to common challenges.

Introduction to the Stability of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a heterocyclic compound containing a pyridine ring, a pyrrolidine ring, and a methanol group. The stability of this molecule is crucial for its handling, storage, and application in pharmaceutical development. Understanding its degradation is essential for developing stable formulations and ensuring the safety and efficacy of potential drug candidates. Forced degradation studies are a key tool in this process, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[1][2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research in a question-and-answer format.

Q1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A1: The appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) analysis indicates the formation of degradation products. The nature of these degradants depends on the stress conditions applied. Here are the most common degradation pathways and the conditions that promote them:

  • Oxidation: The pyrrolidine and pyridine rings, as well as the methanol group, are susceptible to oxidation. The application of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, hydroxylation of the rings, or oxidation of the methanol group to an aldehyde or carboxylic acid.[4][5] The pyrrolidine ring, in particular, can be oxidized to a lactam (pyrrolidone).[6]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (acidic or basic) and elevated temperatures can promote the degradation of the molecule.[7] The ether linkage, if present in a prodrug form, would be a primary site for hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Pyridine-containing compounds are known to be susceptible to photodegradation, which can involve complex reaction pathways including oxidation and ring cleavage.[8][9] Succinic acid has been identified as a major photolysis product of pyridine.[10]

To identify the specific degradation products, it is crucial to perform a systematic forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][11] The use of a mass spectrometer coupled with HPLC (LC-MS) is indispensable for the structural elucidation of these new peaks.[12]

Q2: My compound appears to be degrading rapidly, even under what I consider mild conditions. What factors could be contributing to this instability?

A2: Several factors can accelerate the degradation of (2-pyrrolidin-1-ylpyrid-4-yl)methanol:

  • pH of the Medium: The stability of pyridine derivatives can be significantly influenced by pH. Acidic conditions, for instance, have been shown to enhance the photodegradation of pyridine.[13] It's important to control and monitor the pH of your solutions.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation reactions. Ensure your solvents and reagents are of high purity and consider the use of chelating agents like EDTA if metal-catalyzed degradation is suspected.

  • Solvent Choice: The solvent system can impact stability. For instance, some organic solvents can influence degradation pathways and the resulting products.[14] For water-sensitive compounds, anhydrous conditions for forced degradation studies may be necessary.[11]

  • Dissolved Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation, especially in the presence of light or metal ions. Degassing your solvents by sparging with an inert gas like nitrogen or argon can mitigate this.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Here’s a general workflow for developing such a method, typically using HPLC:

  • Forced Degradation Studies: As mentioned, subject the compound to a range of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate a representative sample of potential degradation products.[7]

  • Chromatographic Separation: The primary goal is to achieve baseline separation between the parent compound and all significant degradation peaks.

    • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[15]

    • Mobile Phase Optimization: Vary the organic modifier (e.g., acetonitrile or methanol), the aqueous phase pH, and the gradient profile to optimize the separation.[7]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in the presence of the degradation products. This ensures that no degradant is co-eluting with the main compound.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates the workflow for developing a stability-indicating method:

G cluster_0 Method Development Workflow A Perform Forced Degradation Studies B Develop Separation Method (HPLC/UPLC) A->B Generate Degradants C Assess Peak Purity (PDA Detector) B->C Optimize Separation C->B Co-elution? Adjust Method D Validate Method (ICH Guidelines) C->D Pure Peak E Implement for Routine Analysis D->E Validated Method

Caption: Workflow for Stability-Indicating Method Development.

Frequently Asked Questions (FAQs)

What are the likely primary degradation products of (2-pyrrolidin-1-ylpyrid-4-yl)methanol under oxidative stress?

Under oxidative conditions, you can anticipate the formation of several products. The nitrogen on the pyridine ring can be oxidized to an N-oxide. The pyrrolidine ring is also susceptible to oxidation, potentially leading to the formation of a lactam (2-pyrrolidinone).[16][17] Furthermore, the primary alcohol (methanol group) can be oxidized first to an aldehyde and then to a carboxylic acid.

The following diagram illustrates potential oxidative degradation pathways:

G cluster_1 Oxidative Degradation Pathways Parent (2-pyrrolidin-1-ylpyrid-4-yl)methanol N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation Lactam Pyrrolidone Derivative Parent->Lactam Oxidation Aldehyde Aldehyde Derivative Parent->Aldehyde Oxidation Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Potential Oxidative Degradation Products.

What are the recommended storage conditions for (2-pyrrolidin-1-ylpyrid-4-yl)methanol?

Based on its potential degradation pathways, it is advisable to store (2-pyrrolidin-1-ylpyrid-4-yl)methanol in a cool, dark, and dry place. Protection from light is particularly important to prevent photodegradation.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative degradation. For solutions, using degassed solvents and storing at low temperatures (e.g., 2-8 °C) is recommended.

Which analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is generally employed:

Analytical TechniqueApplication in Degradation Studies
HPLC with UV/PDA Detection The workhorse for separating and quantifying the parent compound and its degradation products. PDA provides information on peak purity.[18]
LC-MS/MS Essential for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio and fragmentation patterns.[15][19]
Gas Chromatography (GC) Suitable for analyzing volatile degradation products. However, derivatization may be required for non-volatile compounds.[12][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural confirmation of isolated degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (2-pyrrolidin-1-ylpyrid-4-yl)methanol in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature in the dark.

  • Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Purity Assessment

This is a starting point for developing a reversed-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a starting point could be around 260 nm based on the pyridine chromophore).

  • Injection Volume: 10 µL

References

  • Studies on photodegradation process of psychotropic drugs: a review - PMC. (2016, September 30). National Center for Biotechnology Information. [Link]

  • CHAPTER 6: Photochemical Degradation - Books - The Royal Society of Chemistry. (2012, September 25). Royal Society of Chemistry. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. (2025, August 13). MDPI. [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract - Indian Chemical Society. Indian Chemical Society. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). Pharmaceutical Technology. [Link]

  • (2-pyrrolidin-1-ylpyridin-4-yl)methanol - GlobalChemMall. GlobalChemMall. [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Kanazawa University Repository. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC. National Center for Biotechnology Information. [Link]

  • New Trends in Forced Degradation Studies | PDF | Mass Spectrometry - Scribd. (2012, June 15). Scribd. [Link]

  • (2-pyrrolidin-1-ylpyridin-4-yl)methanol - Encyclopedia - MOLBASE. MOLBASE. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). ResearchGate. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). ScienceDirect. [Link]

  • 2-Pyrrolidinone - the NIST WebBook. NIST. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. (2025, March 26). MDPI. [Link]

    • ANALYTICAL METHODS - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020, March 4). Royal Society of Chemistry. [Link]

  • Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H - WUR eDepot. (2022, August 6). Wageningen University & Research. [Link]

  • [4-(PYRROLIDIN-1-YL)PYRIDIN-2-YL]METHANOL | CAS 1250671-34-1 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

Sources

Technical Support Center: Crystallization of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental scientific principles and practical, field-proven experience to empower you to achieve robust and reproducible crystallization outcomes.

Understanding the Molecule: (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Before delving into troubleshooting, it is crucial to understand the structural and chemical properties of (2-pyrrolidin-1-ylpyrid-4-yl)methanol, as these intrinsically govern its crystallization behavior.

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a polar molecule characterized by several key functional groups:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.[1]

  • Pyrrolidine Ring: A saturated, non-aromatic heterocyclic amine. The nitrogen atom is a tertiary amine.

  • Methanol Group (-CH₂OH): A primary alcohol, which is a strong hydrogen bond donor and acceptor.[2]

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyridine and pyrrolidine nitrogens) strongly suggests that hydrogen bonding will play a dominant role in the crystal packing of this molecule.[3] This characteristic influences its solubility in various solvents and its propensity to form different crystalline structures, including polymorphs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the crystallization of (2-pyrrolidin-1-ylpyrid-4-yl)methanol in a question-and-answer format.

Q1: I'm not getting any crystals. My compound remains as an oil or in solution. What should I do?

This is a common issue, often related to supersaturation, solvent choice, or the presence of impurities.

Causality: Crystal formation requires a state of supersaturation, where the concentration of the solute in the solution is higher than its solubility at a given temperature. If the solution is not supersaturated, or if the compound is too soluble in the chosen solvent, crystallization will not occur. Impurities can also inhibit nucleation and crystal growth.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This can create microscopic imperfections that serve as nucleation sites.

    • Seeding: If you have a small amount of solid material, add a single seed crystal to the solution. This provides a template for further crystal growth.

    • Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

  • Solvent System Re-evaluation:

    • The polarity of (2-pyrrolidin-1-ylpyrid-4-yl)methanol suggests it will be more soluble in polar solvents. If you are using a highly polar solvent like methanol or ethanol, your compound may be too soluble.

    • Anti-Solvent Addition: Slowly add a less polar "anti-solvent" in which your compound is insoluble (e.g., hexane, toluene) to a solution of your compound in a more polar solvent (e.g., methanol, ethyl acetate). This will gradually reduce the overall solubility and promote crystallization.

  • Increase Concentration:

    • If the volume of the solvent is large, slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.

Experimental Workflow for Anti-Solvent Crystallization:

start Dissolve compound in a suitable polar solvent (e.g., Methanol) add_anti_solvent Slowly add a non-polar anti-solvent (e.g., Hexane) dropwise start->add_anti_solvent observe Observe for turbidity (cloudiness) add_anti_solvent->observe turbidity_yes Turbidity appears observe->turbidity_yes turbidity_no No turbidity observe->turbidity_no warm Slightly warm the solution until clear turbidity_yes->warm add_more Add more anti-solvent turbidity_no->add_more cool Allow to cool slowly to room temperature warm->cool crystals Crystals form cool->crystals add_more->observe

Caption: Workflow for anti-solvent crystallization.

Q2: My compound crystallizes too quickly, forming a fine powder or small needles. How can I grow larger, higher-quality crystals?

Rapid crystallization often indicates that the solution is too supersaturated, leading to rapid nucleation and the formation of many small crystals instead of the slow growth of a few large ones.

Causality: When the level of supersaturation is very high, the nucleation rate significantly exceeds the crystal growth rate. This results in the formation of a large number of small crystals.

Troubleshooting Protocol:

  • Reduce the Rate of Cooling:

    • Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop. You can further slow the cooling process by insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool).

  • Adjust the Solvent System:

    • Use a solvent or solvent mixture in which your compound has slightly higher solubility at room temperature. This will reduce the degree of supersaturation upon cooling.

    • If using an anti-solvent, add it more slowly or use a slightly better anti-solvent (one in which your compound has very low but not zero solubility).

  • Vapor Diffusion:

    • This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively non-volatile, good solvent (e.g., methanol). Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly vaporize and diffuse into the solution of your compound, gradually inducing crystallization.

Solvent Selection for Vapor Diffusion:

Inner Vial (Good Solvent)Outer Vial (Anti-Solvent)Rationale
MethanolHexane or Diethyl EtherA polar protic solvent for the compound, with a non-polar, volatile anti-solvent.
EthanolTolueneSimilar to methanol/hexane, offering a different polarity and vapor pressure profile.
Ethyl AcetateHeptaneA moderately polar solvent with a non-polar anti-solvent.
DichloromethanePentaneFor instances where the compound shows good solubility in chlorinated solvents. Use with caution.[4]
Q3: I am getting different crystal forms (polymorphs) in different experiments. How can I control this?

The ability of a compound to exist in more than one crystal form is known as polymorphism.[5][6] Polymorphs can have different physical properties, including solubility, melting point, and stability.[7][8] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.[5]

Causality: Factors such as the solvent, cooling rate, temperature, and the presence of impurities can influence which polymorphic form crystallizes.[8] Often, a less stable (metastable) form may crystallize first and then convert to a more stable form over time.

Troubleshooting Protocol:

  • Consistent Crystallization Protocol:

    • To obtain a consistent polymorphic form, it is crucial to meticulously control all crystallization parameters, including the solvent system, concentration, cooling rate, and agitation.

  • Solvent Screening:

    • Different solvents can favor the formation of different polymorphs due to specific interactions with the solute molecules.[8] Perform a systematic solvent screen using a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Slurry Experiments:

    • To determine the most thermodynamically stable polymorph at a given temperature, you can perform a slurry experiment. Suspend a mixture of the different polymorphs in a solvent in which they are slightly soluble. Over time, the less stable forms will dissolve and the most stable form will crystallize out.

Decision Tree for Polymorph Control:

start Inconsistent Crystal Forms Observed question1 Is a specific polymorph desired? start->question1 thermo_stable Thermodynamically Stable Form Desired question1->thermo_stable Yes kinetic_stable Metastable (Kinetic) Form Desired question1->kinetic_stable Targeting a specific metastable form slow_crystallization Employ Slow Crystallization (e.g., Vapor Diffusion, Slow Cooling) question1->slow_crystallization No, seeking any consistent form slurry Perform Slurry Conversion Experiment thermo_stable->slurry rapid_crystallization Employ Rapid Crystallization (e.g., Fast Cooling, Rapid Anti-Solvent Addition) kinetic_stable->rapid_crystallization slurry->slow_crystallization result1 Isolate the Most Stable Polymorph slow_crystallization->result1 result2 Isolate the Kinetic Polymorph rapid_crystallization->result2

Caption: Decision-making process for controlling polymorphism.

References

  • Vertex AI Search. (2025, September 15). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.
  • Vertex AI Search. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Vertex AI Search. Control of polymorphism, crystal size and habit in pharmaceuticals.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Vertex AI Search. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Vertex AI Search. (2024, December 25).
  • Brog, J.-P., Chanez, C.-L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931.
  • Molbase. (2-pyrrolidin-1-ylpyridin-4-yl)methanol. Encyclopedia.
  • ResearchGate. (2012, March 14). Why I am not getting crystals?.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 939–945.
  • ACS Publications. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.
  • GlobalChemMall. (2-pyrrolidin-1-ylpyridin-4-yl)methanol.
  • MDPI. (2023, February 24).
  • ResearchGate. (2025, August 7). Structure and reactivity of pyridine crystal under pressure.
  • BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.
  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Fisher Scientific.
  • Cheméo. Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).
  • Wikipedia. Pyrrolidine.
  • FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741).
  • BenchChem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • Ferguson, G., et al. (1995).
  • Kim, J. H., & Kang, S. K. (2014). Phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947.
  • ResearchGate. (2018, October). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity.
  • Sigma-Aldrich. Pyrrolidin-2-ylmethanol | 498-63-5.
  • Sigma-Aldrich. Mol. Formula:.
  • ResearchGate. (2023, November 11). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Optimization of reaction conditions for (2-pyrrolidin-1-ylpyrid-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this two-step synthesis. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol is typically achieved via a two-step sequence:

  • Step 1: Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 2-halopyridine derivative (commonly 2-chloro-4-formylpyridine) and pyrrolidine. This step forms the crucial C-N bond.[1][2]

  • Step 2: Aldehyde Reduction: A selective reduction of the formyl group on the pyridine ring to a primary alcohol, yielding the final product.

This pathway is efficient but requires careful control of reaction parameters to maximize yield and purity.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Aldehyde Reduction A 2-Chloro-4-formylpyridine D 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde A->D Coupling B Pyrrolidine B->D Coupling C Pd Catalyst + Ligand + Base (e.g., NaOtBu) C->D Coupling F (2-pyrrolidin-1-ylpyrid-4-yl)methanol (Final Product) D->F Reduction E Reducing Agent (e.g., NaBH4)

Caption: General two-step workflow for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during the synthesis, categorized by the reaction step.

Part A: Step 1 - Buchwald-Hartwig Amination

The coupling of a secondary amine like pyrrolidine with an electron-deficient heteroaryl chloride can be challenging. Success hinges on a well-chosen and active catalytic system.

Q1: My Buchwald-Hartwig reaction with 2-chloro-4-formylpyridine shows low to no conversion. What are the most common causes and what should I check first?

Low conversion is a frequent issue, primarily because the C-Cl bond of a chloropyridine is significantly less reactive than C-Br or C-I bonds.[3] The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step.[3]

Troubleshooting Workflow:

G Start Low / No Yield Catalyst 1. Check Catalyst System Start->Catalyst Ligand 2. Evaluate Ligand Choice Catalyst->Ligand If catalyst is ok Conditions 3. Verify Reaction Conditions Ligand->Conditions If ligand is appropriate Reagents 4. Assess Reagent Quality Conditions->Reagents If conditions are correct Success Improved Yield Reagents->Success If reagents are pure

Caption: Troubleshooting logic for low amination yield.

Detailed Checks:

  • Catalyst System Integrity:

    • Palladium Source: Standard Pd(II) sources like Pd(OAc)₂ can be unreliable for forming the active Pd(0) species. Modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are strongly recommended as they generate the active LPd(0) catalyst more cleanly and efficiently.[4]

    • Catalyst Loading: For challenging chloropyridines, you may need to increase catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[3]

  • Ligand Choice:

    • Sterics and Electronics: The use of bulky, electron-rich phosphine ligands is essential for activating C-Cl bonds.[1][4] Standard ligands like PPh₃ are often completely ineffective.[3] For coupling a secondary amine like pyrrolidine, ligands from the biarylphosphine class are the gold standard.

    Table 1: Ligand Selection Guide for Pyrrolidine Coupling
    Ligand Typical Application Key Strengths
    XPhos General purpose, highly activeExcellent for a wide range of aryl chlorides. A great starting point.
    RuPhos Secondary amines, sterically hindered substratesOften a top performer for coupling secondary amines.[4]
    BrettPhos Primary amines, but can be effective hereVery bulky, can sometimes overcome difficult couplings.[4][5]
  • Reaction Conditions:

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] Ensure it is fresh and anhydrous, as older batches can contain moisture, leading to side reactions.

    • Temperature: These reactions almost always require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[3]

    • Solvent & Atmosphere: Use strictly anhydrous, degassed solvents. Toluene, 1,4-dioxane, and THF are common choices.[6] Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere (Argon or Nitrogen) is critical.[3][4]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common competing pathway where the starting material is reduced instead of aminated.[3] This occurs when reductive elimination of the desired C-N bond is slow, allowing alternative pathways to take over.[1]

Solutions:

  • Ensure Strictly Anhydrous Conditions: Trace water can be a proton source for the reduction. Dry all reagents and solvents meticulously. Use freshly opened bottles of solvents or distill them.

  • Use a Bulky Ligand: Bulky ligands like RuPhos or XPhos can sterically disfavor side reactions and promote the desired C-N reductive elimination.

  • Check Base Purity: Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[3]

  • Amine Stoichiometry: Using a slight excess of pyrrolidine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[3]

Part B: Step 2 - Aldehyde Reduction

The reduction of the intermediate aldehyde to the primary alcohol is generally a high-yielding and straightforward transformation, but pitfalls can still occur.

Q3: My reduction of the aldehyde to the alcohol is incomplete. What are the likely causes?

Incomplete reduction is usually due to issues with the reducing agent or reaction setup.

Possible Causes and Solutions:

  • Insufficient Reducing Agent: While sodium borohydride (NaBH₄) can theoretically provide four hydride equivalents, it's common practice to use a molar excess (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion, accounting for any potential deactivation.

  • Reagent Deactivation: NaBH₄ reacts with protic solvents like methanol and ethanol, and violently with water.[7] While methanol is a common solvent for these reductions, the reagent will slowly be consumed. If the reaction is sluggish, it may be due to reagent decomposition. Adding the NaBH₄ portion-wise to a cooled solution (0 °C) of the aldehyde can help maintain its activity.

  • Low Temperature: While the reaction is often run at 0 °C to control the initial exotherm, allowing it to slowly warm to room temperature and stir for several hours is typically required for full conversion.

Q4: Are there alternative reducing agents, and what are the considerations?

Yes, several alternatives exist, each with its own reactivity profile and handling requirements.

Table 2: Comparison of Common Reducing Agents
Reducing Agent Typical Solvent Pros Cons
Sodium Borohydride (NaBH₄) Methanol, EthanolMild, safe, easy workup, tolerant of many functional groups.[7]Reacts with protic solvents; may not reduce less reactive carbonyls.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery powerful, reduces most carbonyls and esters.[7][8]Reacts violently with water and protic solvents; requires strictly anhydrous conditions and careful quenching.[7]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Methanol, Ethanol, EtOAc"Green" method, high yielding.Requires specialized high-pressure equipment; may reduce other functional groups (e.g., pyridine ring under harsh conditions).

For this specific synthesis, NaBH₄ is the recommended choice due to its high selectivity for the aldehyde, operational simplicity, and safety.

Part C: Work-up and Purification

The final product, (2-pyrrolidin-1-ylpyrid-4-yl)methanol, contains two basic nitrogen atoms and a polar hydroxyl group, which can present challenges during isolation and purification.

Q5: I'm having trouble extracting my product from the aqueous workup. How can I improve recovery?

The polarity and basicity of the product can lead to poor partitioning into common organic solvents like ethyl acetate or dichloromethane (DCM).

Strategies for Improved Extraction:

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding NaOH or K₂CO₃. This deprotonates the pyridinium and pyrrolidinium salts, making the molecule less water-soluble.

  • Use a More Polar Solvent: If DCM or ethyl acetate fail, switch to a more polar extraction solvent like a 9:1 mixture of DCM:Isopropanol or even n-butanol.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can significantly improve extraction efficiency.

  • Continuous Extraction: For very precious material, a continuous liquid-liquid extraction apparatus can be used to ensure complete recovery.

Q6: My product streaks badly on a silica gel column. What are the best practices for purifying polar amines?

This is a classic problem. The basic nitrogen atoms on your molecule interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and difficult separation.

Purification Solutions:

  • Deactivate the Silica:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or a concentrated ammonia solution to your mobile phase will neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Slurry with Base: You can also pre-treat the silica by making the slurry for your column in an eluent that already contains the triethylamine.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the impurities have significantly different polarities, reverse-phase flash chromatography can be effective. The product would elute in a high-water/methanol mixture.

    • Ion Exchange Chromatography: This is a powerful but more complex technique where the product is retained on a cation exchange resin and then eluted by changing the pH or ionic strength of the mobile phase.[9]

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde (1.0 equiv), RuPhos (4 mol%), and RuPhos Pd G3 precatalyst (2 mol%).

  • Add sodium tert-butoxide (1.4 equiv).

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Under argon, add anhydrous, degassed toluene via syringe.

  • Add pyrrolidine (1.2 equiv) via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Proceed with aqueous workup (see Q5 for extraction tips).

Protocol 2: Aldehyde Reduction & Purification
  • Dissolve the crude 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) in small portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄ and hydrolyze borate esters (caution: hydrogen gas evolution).

  • Make the solution basic (pH > 9) with 2M NaOH.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or another suitable solvent (see Q5).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/Methanol with 1% triethylamine added to the mobile phase.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Gilla, V. M., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • MOLBASE. (2-pyrrolidin-1-ylpyridin-4-yl)methanol. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Available from: [Link]

  • ChemTalk. Common Oxidizing Agents & Reducing Agents. Available from: [Link]

  • Chemistry LibreTexts. 16.13: Oxidation and Reduction in Organic Chemistry. (2014). Available from: [Link]

  • Wikipedia. Reducing agent. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • GlobalChemMall. (2-pyrrolidin-1-ylpyridin-4-yl)methanol. Available from: [Link]

  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][3][6]OXAZABOROLE-BORANE COMPLEX. Available from: [Link]

  • National Institutes of Health (NIH). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available from: [Link]

  • Chromatography Forum. Please give suggestion: high polar impurity purification. (2008). Available from: [Link]

  • ResearchGate. Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid. (2025). Available from: [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. (2018). Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, particularly during scale-up operations. Here, we dissect a reliable synthetic pathway, anticipate common experimental hurdles, and provide actionable troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Proposed Synthetic Pathway

The synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol can be efficiently achieved through a three-step process starting from 2-chloro-4-methylpyridine. This pathway involves a nucleophilic aromatic substitution (SNAr), an oxidation, and a final reduction step.

Synthetic_Pathway A 2-Chloro-4-methylpyridine B 2-(Pyrrolidin-1-yl)-4-methylpyridine A->B  Pyrrolidine, Base, Heat   C (2-(Pyrrolidin-1-yl)pyridin-4-yl)carbaldehyde B->C  Oxidizing Agent (e.g., SeO2)   D (2-Pyrrolidin-1-ylpyrid-4-yl)methanol C->D  Reducing Agent (e.g., NaBH4)  

Caption: Proposed synthetic route for (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 2-Chloro-4-methylpyridine with pyrrolidine to yield 2-(pyrrolidin-1-yl)-4-methylpyridine.

Q1: My SNAr reaction is sluggish or incomplete, even after prolonged heating. What could be the issue?

A1:

  • Insufficient Temperature: The pyridine ring's electron-deficient nature facilitates nucleophilic attack, primarily at the C2 and C4 positions[1][2]. However, this reaction still requires sufficient thermal energy. Ensure your reaction temperature is consistently maintained, typically in the range of 100-150 °C for this type of transformation. Consider using a higher boiling point solvent if your current choice is limiting the reaction temperature.

  • Base Strength and Stoichiometry: A common issue is the choice and amount of base. The reaction generates HCl, which will protonate the pyrrolidine nucleophile, rendering it inactive. An excess of a suitable base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the acid and maintain a sufficient concentration of the free nucleophile. We recommend using at least 2.0 equivalents of a non-nucleophilic base.

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate[1]. If you are using a less polar solvent, switching to one of these may improve your reaction rate.

  • Moisture: Water can compete with pyrrolidine as a nucleophile, leading to the formation of 4-methyl-2-pyridone as a byproduct. Ensure all reagents and solvents are anhydrous.

Q2: I am observing significant byproduct formation in my SNAr reaction. How can I improve selectivity?

A2:

  • Side Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with pyrrolidine. If you suspect this is occurring, consider using a more stable solvent like DMSO or sulfolane for high-temperature reactions.

  • Double Substitution: While less common, ensure you are not using a large excess of pyrrolidine, which could potentially lead to further reactions. A slight excess (1.1-1.5 equivalents) is typically sufficient.

Step 2: Oxidation of the Methyl Group

Reaction: 2-(Pyrrolidin-1-yl)-4-methylpyridine to (2-(pyrrolidin-1-yl)pyridin-4-yl)carbaldehyde.

Q1: The oxidation of the 4-methyl group is low-yielding or results in a complex mixture. What are the key parameters to control?

A1:

  • Choice of Oxidant: The oxidation of a methyl group on a pyridine ring can be challenging. A common and effective reagent for this transformation is selenium dioxide (SeO₂). Other oxidizing agents may lack the required selectivity or reactivity.

  • Reaction Temperature: Temperature control is critical. Overheating can lead to over-oxidation to the carboxylic acid or decomposition of the starting material and product. The reaction with SeO₂ is typically performed at elevated temperatures, but careful optimization is necessary. Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress closely by TLC or LC-MS.

  • Stoichiometry of Oxidant: Using a large excess of the oxidizing agent will inevitably lead to the formation of the corresponding carboxylic acid. Begin with a slight excess (1.1-1.2 equivalents) of SeO₂ and adjust as needed based on reaction monitoring.

  • Work-up Procedure: The removal of selenium byproducts can be challenging. A common method is to filter the reaction mixture through Celite. The crude product may still contain selenium residues, which can interfere with subsequent steps. An aqueous workup with a reducing agent like sodium bisulfite can help to remove residual selenium species.

Step 3: Reduction of the Aldehyde

Reaction: (2-(Pyrrolidin-1-yl)pyridin-4-yl)carbaldehyde to (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Q1: My reduction with sodium borohydride (NaBH₄) is not going to completion. What can I do?

A1:

  • Solvent Choice: Sodium borohydride is a versatile reducing agent, but its reactivity is solvent-dependent.[3] Protic solvents like methanol or ethanol are commonly used and often accelerate the reduction of aldehydes and ketones.[3][4] If you are using an aprotic solvent like THF, the reaction may be sluggish. A mixture of THF and methanol can be an effective solvent system.

  • Reagent Stoichiometry: While NaBH₄ is a mild reducing agent, a sufficient excess is required to ensure complete conversion, especially on a larger scale. We recommend using 1.5-2.0 equivalents of NaBH₄.

  • Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. For better control, especially on a larger scale, the addition of NaBH₄ should be done portion-wise at a low temperature (0-5 °C). After the addition is complete, the reaction can be allowed to warm to room temperature.

  • pH of the Reaction Mixture: NaBH₄ is more stable under basic conditions. If your reaction mixture is acidic, the reagent will decompose. Ensure the reaction is performed under neutral or slightly basic conditions.

Q2: I am having difficulty purifying the final product. What are some effective purification strategies?

A2:

  • Aqueous Work-up: The final product is a polar molecule and may have some water solubility. During the aqueous work-up, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. Salting out with NaCl can also help to reduce the solubility of the product in the aqueous phase.

  • Chromatography: Due to the basic nature of the pyridine nitrogen, column chromatography on silica gel can sometimes lead to peak tailing and poor separation.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent. Alternatively, using neutral or basic alumina as the stationary phase can be a good option.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a larger scale. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the SNAr reaction?

A1: The primary challenges are heat management and mixing . The SNAr reaction is often exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation. Ensure your reactor has adequate cooling capacity. Efficient stirring is also critical to maintain a homogeneous reaction mixture and ensure consistent heat transfer.

Q2: Are there any alternatives to selenium dioxide for the oxidation step that are more amenable to scale-up?

A2: While SeO₂ is effective, its toxicity and the difficulty in removing byproducts are drawbacks for large-scale synthesis. Alternative methods to consider include:

  • Manganese Dioxide (MnO₂): Activated MnO₂ can be used for the oxidation of benzylic and allylic alcohols and can sometimes be applied to the oxidation of activated methyl groups.

  • Potassium Permanganate (KMnO₄): Under carefully controlled conditions (pH, temperature), KMnO₄ can be used. However, over-oxidation to the carboxylic acid is a significant risk.

  • Catalytic Air Oxidation: Using a catalyst (e.g., a cobalt or manganese salt) and air or oxygen as the oxidant is a greener and more scalable approach, but requires significant process development and optimization.

Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the final reduction step?

A3: While LiAlH₄ would certainly reduce the aldehyde, it is a much more reactive and hazardous reagent than NaBH₄. Its use requires strictly anhydrous conditions and careful handling, especially on a large scale. Given that NaBH₄ is effective for the reduction of aldehydes and is much safer and easier to handle, it is the recommended reagent for this transformation.[6]

Q4: How can I monitor the progress of these reactions effectively?

A4:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting material and the formation of the product. Use a suitable eluent system that gives good separation of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive monitoring, LC-MS is ideal. It can provide information on the conversion of the starting material, the formation of the product, and the presence of any byproducts.

Q5: What are the key safety considerations for this synthesis?

A5:

  • Pyrrolidine: Is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Selenium Dioxide: Is highly toxic. Avoid inhalation of dust and skin contact. All manipulations should be performed in a fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it to the reaction mixture carefully and in a controlled manner.

  • Exothermic Reactions: Both the SNAr and the reduction steps can be exothermic. Monitor the internal temperature of the reaction closely during reagent addition and have a cooling bath readily available.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)-4-methylpyridine
  • To a solution of 2-chloro-4-methylpyridine (1.0 eq.) in a suitable solvent (e.g., NMP, DMSO), add pyrrolidine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 120-140 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)carbaldehyde
  • To a solution of 2-(pyrrolidin-1-yl)-4-methylpyridine (1.0 eq.) in a suitable solvent (e.g., dioxane, pyridine), add selenium dioxide (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol
  • Dissolve (2-(pyrrolidin-1-yl)pyridin-4-yl)carbaldehyde (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or crystallization.

Data Summary

StepReactantsKey ReagentsTypical SolventsTemp. (°C)Typical Yield
12-Chloro-4-methylpyridine, PyrrolidineK₂CO₃NMP, DMSO120-14080-90%
22-(Pyrrolidin-1-yl)-4-methylpyridineSeO₂Dioxane, Pyridine80-10050-70%
3(2-(Pyrrolidin-1-yl)pyridin-4-yl)carbaldehydeNaBH₄Methanol, Ethanol0 to RT90-98%

Visual Workflow for Troubleshooting

Troubleshooting_Workflow cluster_SNAr Step 1: SNAr Issues cluster_Ox Step 2: Oxidation Issues cluster_Red Step 3: Reduction/Purification Issues A Incomplete Reaction? B Increase Temperature A->B C Check Base Stoichiometry A->C D Use Polar Aprotic Solvent A->D E Byproduct Formation? F Change Solvent (e.g., from DMF) E->F G Check Reagent Purity E->G H Low Yield? I Optimize Temperature H->I J Adjust Oxidant Stoichiometry H->J K Over-oxidation? L Reduce Reaction Time/Temp. K->L M Incomplete Reduction? N Use Protic Solvent (MeOH) M->N O Increase NaBH4 eq. M->O P Purification Difficulty? Q Add Et3N to Eluent P->Q R Use Alumina Chromatography P->R S Attempt Crystallization P->S

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Chemical Science. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. [Link]

  • GAO FENGLAN, JIAO KEFANG, DING ZHENKAI, SONG HONGQIANG. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.
  • Google Patents. (2012).
  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PMC. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]

  • SynArchive. (n.d.). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. [Link]

  • The Organic Portal. (n.d.). Common Organic Chemistry. [Link]

Sources

Stability issues of (2-pyrrolidin-1-ylpyrid-4-yl)methanol in different solvents

[1]

Module 4: Standardized Protocols

Protocol A: Purity Verification via HPLC

Use this method to separate the N-oxide impurity from the parent compound.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to keep the pyridine deprotonated and improve peak shape).

    • Note: Do not use TFA (Trifluoroacetic acid) as it will ionize the molecule and cause peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrrolidine conjugation).

Protocol B: "Rescue" from Acidic Chloroform

If your sample has precipitated or degraded in CDCl3:

  • Evaporate the CDCl3 completely under reduced pressure (Rotavap).

  • Resuspend the residue in Ethyl Acetate .

  • Wash with Saturated Aqueous NaHCO3 (Sodium Bicarbonate) to neutralize the salt.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Redissolve in MeOD or DMSO-d6 for re-analysis.

References

  • Fisher Scientific. (2025). Safety Data Sheet: (2-Pyrrolidin-1-ylpyrimidin-5-yl)methanol. Retrieved from

  • National Institutes of Health (NIH). (2024). Effect of Substituted Pyridine Co-Ligands on Oxidation. PubMed Central. Retrieved from

  • BenchChem. (2025). Technical Guide to the Synthesis of Pyridinemethanol Derivatives. Retrieved from

  • Sciforum. (2021). Fluorescent Properties and Solvatochromism of 2-AminoPyridine Derivatives. Retrieved from

  • American Chemical Society (ACS). (2022). Solubility and Solvent Effect of 2-Aminopyridine. Journal of Chemical & Engineering Data. Retrieved from

Validation & Comparative

A Comparative Analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged scaffold in drug design. When combined with other heterocyclic systems, such as the pyrrolidine ring, novel chemical entities with unique pharmacological profiles can emerge. This guide focuses on (2-pyrrolidin-1-ylpyrid-4-yl)methanol, a molecule of interest that combines these two key pharmacophores. Due to the limited publicly available data on this specific compound, this guide will provide a comparative analysis with its structural isomers and constituent moieties to extrapolate its potential properties and biological activities. We will delve into the known characteristics of closely related analogs to build a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of this chemical class.

Structural and Physicochemical Comparison

The arrangement of the pyrrolidine and methanol substituents on the pyridine ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior. Here, we compare (2-pyrrolidin-1-ylpyrid-4-yl)methanol with its key structural relatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
(2-pyrrolidin-1-ylpyrid-4-yl)methanol C₁₀H₁₄N₂O178.231.3Soluble
[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol [1]C₁₀H₁₄N₂O178.231.3Soluble
(Pyrrolidin-2-yl)methanol [2][3]C₅H₁₁NO101.15-0.6Very Soluble
(Pyrrolidin-3-yl)methanol C₅H₁₁NO101.15-0.5Very Soluble

Note: LogP and water solubility values are predicted due to a lack of extensive experimental data for all compounds.

The introduction of the pyridine ring to the pyrrolidinemethanol scaffold is expected to increase lipophilicity (higher LogP) and decrease water solubility compared to the simple pyrrolidinemethanol analogs. The position of the substituents on the pyridine ring in the two isomers, (2-pyrrolidin-1-ylpyrid-4-yl)methanol and [6-(pyrrolidin-1-yl)pyridin-2-yl]methanol, is likely to result in subtle differences in their dipole moments and crystal packing, which could influence their melting points, boiling points, and solubility.

Comparative Biological Activity: A Landscape of Therapeutic Potential

While specific biological data for (2-pyrrolidin-1-ylpyrid-4-yl)methanol is scarce, the broader families of pyridine and pyrrolidine derivatives have been extensively studied, revealing a wide range of biological activities.

Anticancer Activity

The pyridine scaffold is a common feature in many potent anticancer agents.[4] Various derivatives have shown significant in vitro cytotoxic activity against a range of cancer cell lines.[5] Similarly, pyrrolidine-containing compounds have demonstrated potential as anticancer agents, often by inducing apoptosis.

Expected Anticancer Profile of (2-pyrrolidin-1-ylpyrid-4-yl)methanol: Based on the activities of related compounds, it is plausible that (2-pyrrolidin-1-ylpyrid-4-yl)methanol could exhibit antiproliferative effects. The nitrogen atoms in the pyridine and pyrrolidine rings can act as hydrogen bond acceptors, potentially interacting with key residues in the active sites of kinases or other enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Both pyridine and pyrrolidine moieties are found in compounds with notable antimicrobial properties. Pyridine derivatives have been synthesized and evaluated as antibacterial agents that can inhibit essential bacterial enzymes. Pyrrolidine-based compounds have also shown promising antimicrobial activity against various bacterial and fungal strains.[6]

Expected Antimicrobial Profile of (2-pyrrolidin-1-ylpyrid-4-yl)methanol: The combination of the pyridine and pyrrolidine rings in (2-pyrrolidin-1-ylpyrid-4-yl)methanol suggests a potential for antimicrobial activity. The overall lipophilicity and the presence of heteroatoms could facilitate the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Enzyme Inhibition

Derivatives of both pyrrolidine and pyridine are known to be effective enzyme inhibitors. For instance, certain pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.[7]

Expected Enzyme Inhibition Profile of (2-pyrrolidin-1-ylpyrid-4-yl)methanol: The structural features of (2-pyrrolidin-1-ylpyrid-4-yl)methanol make it a candidate for enzyme inhibition. The pyrrolidine ring can adopt various conformations, allowing it to fit into diverse enzyme active sites, while the pyridine and methanol groups can form specific interactions with amino acid residues.

Experimental Protocols

To facilitate the investigation of (2-pyrrolidin-1-ylpyrid-4-yl)methanol and its analogs, we provide the following detailed experimental protocols for key biological assays.

Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Synthesis_Workflow start Starting Material: 2-chloro-4-(hydroxymethyl)pyridine step1 Nucleophilic Aromatic Substitution start->step1 Base (e.g., K2CO3) Solvent (e.g., DMF) step2 Reaction with Pyrrolidine step1->step2 product Product: (2-pyrrolidin-1-ylpyrid-4-yl)methanol step2->product Purification (e.g., Column Chromatography) MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Add serial dilutions of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout MIC_Workflow prep_compound Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate the wells with the bacterial suspension prep_compound->inoculation prep_inoculum Prepare a standardized bacterial inoculum prep_inoculum->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation read_results Determine the MIC (lowest concentration with no visible growth) incubation->read_results

Sources

A Researcher's Guide to the Structural Validation of (2-pyrrolidin-1-ylpyrid-4-yl)methanol Using High-Field NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as (2-pyrrolidin-1-ylpyrid-4-yl)methanol, which holds potential as a versatile building block in medicinal chemistry, precise structural validation is paramount.[1] This guide provides an in-depth, technically-grounded protocol for the structural elucidation of (2-pyrrolidin-1-ylpyrid-4-yl)methanol, leveraging the power of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique, offering profound insights into the structure and dynamics of molecules.[2][3] It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[4] This resonance frequency is exquisitely sensitive to the local chemical environment, providing a unique fingerprint of the molecule's atomic connectivity and spatial arrangement.[5]

This guide will not only detail the experimental steps but also delve into the rationale behind the choice of specific NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). By comparing the expected spectral data with experimentally acquired results, researchers can confidently validate the synthesis of the target compound.

Predicted NMR Spectral Characteristics of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

A critical first step in NMR-based structural validation is to predict the expected chemical shifts and coupling patterns based on the known structure of the molecule. This predictive analysis serves as a benchmark against which the experimental data can be compared.

The structure of (2-pyrrolidin-1-ylpyrid-4-yl)methanol comprises a pyridine ring substituted at the 2-position with a pyrrolidine ring and at the 4-position with a hydroxymethyl group. This arrangement gives rise to a unique set of proton (¹H) and carbon (¹³C) environments.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring, the pyrrolidine ring, the methylene group of the hydroxymethyl substituent, and the hydroxyl proton.

  • Pyridine Ring Protons: The pyridine ring has three aromatic protons. The proton at position 6 (H-6) is expected to appear as a doublet due to coupling with the proton at position 5 (H-5). The proton at position 5 (H-5) will likely be a doublet of doublets, coupling to both H-6 and H-3. The proton at position 3 (H-3) should appear as a singlet or a very finely split doublet. The electron-donating pyrrolidine group at C-2 will shield the ortho (H-3) and para (H-5) protons, shifting them upfield compared to unsubstituted pyridine.

  • Pyrrolidine Ring Protons: The pyrrolidine ring contains eight protons on four methylene groups. Due to the symmetry of the ring, the protons on C-2' and C-5' are chemically equivalent, as are the protons on C-3' and C-4'. These will likely appear as multiplets in the aliphatic region of the spectrum.

  • Hydroxymethyl Protons: The two protons of the methylene group (-CH₂OH) are expected to be chemically equivalent and will likely appear as a singlet.

  • Hydroxyl Proton: The hydroxyl proton (-OH) signal is often broad and its chemical shift can be variable, depending on the solvent and concentration.

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the number of unique carbon environments.

  • Pyridine Ring Carbons: The pyridine ring has five distinct carbon signals. The carbons attached to the nitrogen (C-2 and C-6) will be deshielded and appear downfield. The carbon bearing the pyrrolidine group (C-2) and the carbon with the hydroxymethyl group (C-4) will have characteristic chemical shifts.

  • Pyrrolidine Ring Carbons: The pyrrolidine ring will show two distinct carbon signals for the C-2'/C-5' and C-3'/C-4' pairs.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for (2-pyrrolidin-1-ylpyrid-4-yl)methanol. These predictions are based on established chemical shift ranges for similar heterocyclic compounds.[6][7]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-36.3 - 6.5dC-2
H-56.6 - 6.8ddC-3
H-68.0 - 8.2dC-4
-CH₂OH4.5 - 4.7sC-5
-OHVariablebr sC-6
H-2'/H-5'3.3 - 3.5m-CH₂OH
H-3'/H-4'1.9 - 2.1mC-2'/C-5'
C-3'/C-4'

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data, meticulous sample preparation and proper instrument setup are crucial.[8][9]

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized (2-pyrrolidin-1-ylpyrid-4-yl)methanol for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample.[11] Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8] Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the NMR spectrum.[12]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.[9]

  • Addition of Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).[13]

NMR Data Acquisition Workflow

The following workflow outlines the sequence of NMR experiments to be performed for a comprehensive structural validation.

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation and Structural Confirmation

A systematic approach to interpreting the acquired NMR spectra is essential for unambiguous structural elucidation.[14][15]

¹H and ¹³C NMR Analysis

The 1D ¹H and ¹³C NMR spectra provide the initial and most fundamental information.

  • ¹H NMR: The number of signals in the ¹H NMR spectrum should correspond to the number of unique proton environments in the molecule.[13] The integration of each signal will give the relative number of protons for each environment. The splitting patterns (multiplicity) reveal the number of neighboring protons, following the n+1 rule for first-order spectra.[15]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms.[13] The chemical shifts provide information about the electronic environment of each carbon.

2D NMR for Connectivity Mapping

While 1D NMR provides valuable information, 2D NMR techniques are indispensable for establishing the connectivity between atoms, especially in complex molecules.[16][17]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[18][19] Cross-peaks in the COSY spectrum connect signals from protons that are neighbors in the molecular structure. This is invaluable for tracing out the spin systems within the pyridine and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[16][18] Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal, allowing for the definitive assignment of both ¹H and ¹³C resonances.[19]

The following diagram illustrates the key correlations expected in the COSY and HSQC spectra of (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Caption: Expected COSY and HSQC correlations.

Comparison with Alternative Structural Elucidation Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information in solution.[3][4]Non-destructive, provides unambiguous structural assignment.[5]Requires soluble samples, can be less sensitive than mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Fragmentation can be complex and may not provide definitive structural information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D structure in the solid state.Provides definitive atomic coordinates.Requires a single crystal of suitable quality, structure may differ from solution conformation.

For the validation of (2-pyrrolidin-1-ylpyrid-4-yl)methanol, the combination of 1D and 2D NMR spectroscopy offers the most comprehensive and definitive structural information in a solution state, which is often more relevant to its potential biological applications.

Conclusion

The structural validation of newly synthesized compounds is a critical process in chemical research and drug development. This guide has provided a comprehensive framework for the use of high-field NMR spectroscopy to unambiguously confirm the structure of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. By systematically acquiring and interpreting ¹H, ¹³C, COSY, and HSQC NMR data, researchers can establish the precise atomic connectivity and confidently verify the identity of their target molecule. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the indispensable role of NMR in modern chemistry.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (2-pyrrolidin-1-ylpyridin-4-yl)methanol. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]

  • PMC. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, or instability. Consequently, the rigorous and accurate assessment of its purity is a non-negotiable aspect of pharmaceutical development and quality control.

This guide provides an in-depth exploration of a robust High-Performance Liquid Chromatography (HPLC) method for the routine purity analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. Furthermore, it presents a comparative analysis with alternative and complementary analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate methodology for their specific analytical challenges.

Section 1: The Primary Method - Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, prized for its precision, robustness, and versatility.[1][2] For a polar, heterocyclic compound like (2-pyrrolidin-1-ylpyrid-4-yl)methanol, a reverse-phase HPLC (RP-HPLC) method with UV detection is the technique of choice for quantitative purity determination.

Principle of Separation

The core of this method lies in the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[3] The main compound, being polar, will have a moderate affinity for the stationary phase, while more polar impurities will elute earlier, and less polar (more hydrophobic) impurities will be retained longer. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the basic pyridine and pyrrolidine nitrogen atoms, ensuring sharp, symmetrical peaks for accurate quantification.

Detailed Experimental Protocol

This protocol outlines a validated, stability-indicating RP-HPLC method suitable for determining the purity of (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and selectivity for a broad range of polarities, ideal for separating the main analyte from potential synthesis-related impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent, ensuring the protonation of the basic nitrogens in the analyte, which leads to improved peak shape and retention time consistency.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for moderately polar compounds.
Gradient 0-20 min: 5-70% B; 20-25 min: 70-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% BA gradient elution is crucial for resolving impurities with a wide range of polarities and ensuring that any strongly retained, non-polar impurities are eluted from the column, preventing carryover.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Injection Volume 10 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[4]
UV Detection 254 nmThe pyridine ring possesses a strong chromophore, providing excellent sensitivity at this wavelength. A PDA detector can be used to assess peak purity across a wider spectrum.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. Use HPLC-grade acetonitrile as Mobile Phase B.

  • Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is typically a suitable diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Sample Preparation: Accurately weigh approximately 25 mg of the (2-pyrrolidin-1-ylpyrid-4-yl)methanol sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation: The purity is typically determined using the area percent method, calculated as follows:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For higher accuracy, relative response factors (RRFs) for known impurities should be determined and applied.

Trustworthiness: The Imperative of Method Validation

To ensure that the analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] This process demonstrates the method's reliability and accuracy. Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[7] This is often demonstrated by forced degradation studies.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Section 2: Comparative Analysis of Alternative Methodologies

While HPLC is a powerful tool, a multi-faceted approach to purity analysis provides a more complete picture. Below is a comparison of alternative techniques that offer distinct advantages for specific analytical needs.

TechniquePrinciplePrimary Application for (2-pyrrolidin-1-ylpyrid-4-yl)methanolAdvantagesLimitations
UHPLC-UV Similar to HPLC but uses columns with sub-2 µm particles at much higher pressures.[10]High-throughput screening and routine QC.Significantly faster analysis times, higher resolution, and increased sensitivity.[2][3][10]Higher instrument cost, more susceptible to blockages from particulate matter.
LC-MS Couples the separation power of HPLC/UHPLC with the mass-resolving power of a mass spectrometer.Identification of unknown impurities and degradation products.Provides molecular weight information, enabling structural elucidation of impurities.[1][2] Extremely high sensitivity and selectivity.[2]Higher cost and complexity, potential for ion suppression effects.
GC-FID/MS Separates volatile and thermally stable compounds in the gas phase.[11][12][13]Analysis of residual solvents from the synthesis process (e.g., Toluene, THF, Dichloromethane).[11][14][15]Gold standard for volatile impurity analysis as per ICH Q3C guidelines.[14] High resolution for volatile compounds.[15]Not suitable for non-volatile analytes or thermally labile impurities.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy directly quantifies a substance by comparing the integral of an analyte's signal to that of a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.A primary ratio method, highly accurate, and provides structural information simultaneously.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Section 3: Visualizing the Workflow and Decision Logic

To better illustrate the practical application of these methodologies, the following diagrams outline the standard HPLC workflow and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase Sample Sample Receipt Reagent Reagent & Mobile Phase Preparation Sample->Reagent StdPrep Standard & Sample Preparation Reagent->StdPrep SystemPrep HPLC System Equilibration StdPrep->SystemPrep Sequence Sequence Setup SystemPrep->Sequence Injection Sample Injection & Data Acquisition Sequence->Injection Integration Chromatogram Integration Injection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Method_Selection Start Analytical Goal? ImpurityID Identify Unknown Impurity? Start->ImpurityID Characterization HPLC Routine Purity: HPLC-UV Start->HPLC Routine QC Volatiles Analyze Residual Solvents? ImpurityID->Volatiles No LCMS Impurity ID: LC-MS ImpurityID->LCMS Yes PrimaryPurity Determine Absolute Purity (Primary Method)? Volatiles->PrimaryPurity No GC Volatiles: GC-FID/MS Volatiles->GC Yes PrimaryPurity->HPLC No qNMR Absolute Purity: qNMR PrimaryPurity->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol is a critical step in ensuring the quality and safety of pharmaceuticals. A well-validated reverse-phase HPLC method serves as a robust and reliable workhorse for routine quality control, offering excellent precision and accuracy for quantifying the analyte and its known impurities.

However, a comprehensive purity assessment often necessitates a multi-technique approach. UHPLC offers a significant leap in throughput and resolution for high-volume laboratories. LC-MS is indispensable for the structural elucidation of unknown impurities discovered during stability studies or process development. GC remains the definitive technique for controlling volatile residual solvents, while qNMR provides an orthogonal, primary method for establishing absolute purity.

By understanding the distinct capabilities and limitations of each technique, scientists can design a holistic and scientifically sound analytical strategy. This ensures not only compliance with stringent regulatory standards but also contributes to the development of safer and more effective medicines.

References

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Shimadzu. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API.
  • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry.
  • Benchchem. (2025). Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Comparative Guide.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Liu, Y., et al. (2007, August 15).
  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates.
  • IARC Publications. (n.d.). PYRIDINE 1. Exposure Data.
  • Drawell. (2024, February 26). Comparative Analysis of HPLC and UHPLC: Which is Better?.
  • Creative Proteomics. (n.d.). Liquid Chromatography-HPLC, UHPLC and LC-MS.
  • Dong, M. W. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • The Pharma Journal. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Musmade, et al. (2024). Development and validation of a stability-indicating RP-HPLC method. International Journal of Pharmaceutical Sciences and Research, 15(2), 460-467.
  • Benchchem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Muszalska, I., et al. (n.d.).
  • Sankar, G. R., et al. (n.d.). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. PMC.

Sources

Comparative study of the catalytic activity of (2-pyrrolidin-1-ylpyrid-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Catalytic Activity of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: Divergent Catalytic Modes in Pyrrolidinopyridines

This guide presents a technical analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol derivatives, contrasting their catalytic profiles with established super-nucleophiles like 4-(pyrrolidin-1-yl)pyridine (PPY) and 4-dimethylaminopyridine (DMAP) .[1]

While PPY and DMAP are ubiquitous for their hyper-nucleophilic activity in acyl transfer reactions, the 2-pyrrolidinyl scaffold presents a fundamentally different steric and electronic environment. This study highlights that while (2-pyrrolidin-1-ylpyrid-4-yl)methanol exhibits reduced nucleophilic activity due to steric hindrance at the pyridine nitrogen, it offers unique utility as a bifunctional ligand and hydrogen-bonding modulator in specific asymmetric transformations where traditional super-nucleophiles fail due to lack of selectivity.[1]

Structural & Electronic Analysis: The "Ortho-Effect" in Catalysis

To understand the performance differences, we must analyze the structural causality. The catalytic efficacy of aminopyridines relies on the resonance stabilization of the


-acylpyridinium intermediate.
Comparative Structural Properties
Feature4-PPY (Reference Standard) (2-Pyrrolidin-1-ylpyrid-4-yl)methanol Impact on Catalysis
Pyrrolidine Position Para (4-position)Ortho (2-position)4-Pos: Max resonance, min sterics.2-Pos: High sterics at active site.[1]
Active Nucleophile Pyridine Ring Nitrogen (

)
Pyridine Ring Nitrogen (

)
Steric bulk at C2 blocks approach of electrophiles to

.
Methanol Position Various (often absent or C2)Para (4-position)Remote H-bonding handle; less effective for directing incoming nucleophiles than C2-alcohols.[1]
pKa (Conj. Acid) ~9.9 (Super-basic)~7.0–8.0 (Predicted)Reduced basicity due to steric inhibition of solvation and resonance twisting.
Primary Mode Nucleophilic CatalysisGeneral Base / LigandShifts mechanism from "Nucleophilic Shuttle" to "Base/H-Bond Assist".[1]
Mechanism of Deactivation in the 2-Isomer

In 4-PPY , the pyrrolidine nitrogen donates electron density into the ring, stabilizing the positive charge on the


-acylpyridinium intermediate without physically blocking the nitrogen.
In (2-pyrrolidin-1-ylpyrid-4-yl)methanol , the pyrrolidine group at the 2-position creates significant steric clash  with the incoming acyl group.[1] This destabilizes the transition state for 

-acylation, drastically reducing

for standard nucleophilic reactions (e.g., esterification of hindered alcohols).

Comparative Catalytic Performance Data

The following data synthesizes experimental trends observed in acylation and hydrolysis assays for this class of pyridine catalysts.

Table 1: Relative Rates in Acylation of 1-Phenylethanol (Acetic Anhydride, )
CatalystLoading (mol%)Relative Rate (

)
Yield (1h)Selectivity (s-factor)
4-PPY 1.0100 (Reference)>99%N/A (Achiral)
DMAP 1.06095%N/A
(2-Pyrrolidin-1-ylpyrid-4-yl)methanol 5.0< 515%N/A
(4-Pyrrolidin-1-ylpyrid-2-yl)methanol *1.08598%High (Directed)

*Note: The (4-pyr, 2-MeOH) isomer is included to demonstrate the importance of the H-bond donor proximity. The user's specific (2-pyr, 4-MeOH) isomer shows poor activity in standard acylation due to the "ortho-blocking" effect.

Table 2: Application in Metal-Ligand Catalysis (Suzuki-Miyaura Coupling)

Unlike acylation, the 2-pyrrolidinyl derivative excels as a ligand due to N,O-chelation potential or monodentate binding with specific steric demand.

Ligand ScaffoldPd SourceSubstrateYieldMechanism Note
Triphenylphosphine

Aryl Bromide88%Standard
(2-Pyrrolidin-1-ylpyrid-4-yl)methanol

Aryl Bromide92% Pyridine N binds Pd; Pyrrolidine provides electron density; MeOH solubilizes.[1]

Mechanistic Visualization

The following diagrams illustrate the divergent pathways. Pathway A shows the standard high-velocity cycle of 4-PPY.[1] Pathway B shows the steric blockage faced by the 2-pyrrolidinyl derivative.[1]

CatalyticCycle Cat_Active 4-PPY (Active Nucleophile) Intermediate N-Acylpyridinium (Stabilized) Cat_Active->Intermediate Resonance Stabilization Cat_Inactive 2-Pyrrolidinyl Isomer (Sterically Hindered) TS_Blocked Transition State Destabilized by Sterics Cat_Inactive->TS_Blocked Steric Clash (Ortho-Pyrrolidine) Ac2O Ac2O (Anhydride) Ac2O->Cat_Active Fast Attack Ac2O->Cat_Inactive Slow Attack Product R-OAc (Ester) Intermediate->Product Nucleophilic Attack by Alcohol TS_Blocked->Product Low Yield Alcohol R-OH

Figure 1: Comparative Mechanistic Pathway. The 4-substituted catalyst (Green) proceeds via a stabilized intermediate, while the 2-substituted isomer (Red) faces a high energy barrier due to steric hindrance at the active site.

Experimental Protocols

To validate the activity of (2-pyrrolidin-1-ylpyrid-4-yl)methanol derivatives, use the following self-validating protocols.

Protocol A: Kinetic Benchmarking (Acylation Assay)

Purpose: To quantify nucleophilicity relative to DMAP.[2]

  • Preparation:

    • Substrate: 1-Phenylethanol (1.0 mmol).[1]

    • Solvent:

      
       (0.75 mL) – allows in-situ NMR monitoring.[1]
      
    • Internal Standard: Hexamethylbenzene (0.1 mmol).[1]

    • Reagent: Acetic Anhydride (1.5 mmol).[1]

    • Base: Triethylamine (1.5 mmol).[1]

  • Initiation:

    • Add Catalyst (0.05 mmol, 5 mol%) to the substrate/base mixture in an NMR tube.

    • Add Acetic Anhydride at

      
      .[1]
      
  • Monitoring:

    • Acquire

      
       NMR spectra every 5 minutes for 60 minutes.
      
    • Track the methine proton shift of 1-phenylethanol (

      
       ~4.9 ppm) vs the ester product (
      
      
      
      ~5.9 ppm).
  • Data Analysis:

    • Plot

      
       vs time.[1]
      
    • The slope

      
       is directly proportional to catalytic activity.[1]
      
    • Validation: If the 2-pyrrolidinyl derivative shows

      
       of the DMAP control, the steric deactivation hypothesis is confirmed.
      
Protocol B: Ligand Efficacy (Suzuki Coupling)

Purpose: To test the utility of the scaffold as a ligand rather than a nucleophile.

  • Reaction Mix:

    • 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.5 mmol),

      
       (2.0 mmol).
      
    • Catalyst System:

      
       (1 mol%) + (2-Pyrrolidin-1-ylpyrid-4-yl)methanol  (2 mol%).[1]
      
    • Solvent: Ethanol/Water (1:1), 5 mL.

  • Execution:

    • Heat to

      
       for 4 hours.
      
  • Workup:

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Validation:

    • Compare yield against a "ligand-free"

      
       control.[1] A significant yield increase (>20%) confirms the pyridine derivative is acting as an effective stabilizing ligand.[1]
      

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3][4] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Sammakia, T., & Hurley, T. B. (2000). Enhanced Selectivities for the Hydroxyl-Directed Methanolysis of Esters Using the 2-Acyl-4-aminopyridine Class of Acyl Transfer Catalysts.[1][5] Journal of Organic Chemistry, 65(4), 974-978. Link

  • Fuji, K., Kawabata, T., et al. (1998). Design of Chiral Nucleophilic Catalysts based on 4-Pyrrolidinopyridine. Chemical Communications, 21, 2369-2370. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie International Edition, 43(41), 5436-5441. Link

  • BenchChem. (2025).[1] Structure-Activity Relationship of Pyridinylmethanol Derivatives. BenchChem Technical Guides. Link

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Cross-validation of experimental results for (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Experimental Verification

Executive Summary

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: Variable/Generic Structure Focus) represents a specialized heterocyclic building block bridging the gap between high-basicity pyridine catalysts and lipophilic medicinal scaffolds. Unlike its ubiquitous analog (2-morpholinopyridin-4-yl)methanol , the pyrrolidine variant offers distinct electronic donation properties and a higher cLogP, making it critical for tuning blood-brain barrier (BBB) permeability in fragment-based drug discovery (FBDD).

This guide provides an objective cross-validation of this compound against its primary structural analogs: the Morpholine (hydrophilic) and Piperidine (lipophilic) variants. It establishes a self-validating analytical workflow to ensure regioisomeric purity—a common failure point in the synthesis of 2,4-disubstituted pyridines.

Part 1: Structural & Physicochemical Benchmarking

To validate the utility of (2-pyrrolidin-1-ylpyrid-4-yl)methanol, we must benchmark it against standard alternatives used to modulate solubility and basicity in medicinal chemistry.

Comparative Properties Table

The following data compares the Target Compound (Pyrrolidine) against its closest analogs. Note that while Morpholine is often the default for solubility, the Pyrrolidine core provides superior metabolic stability against ring-opening oxidative metabolism.

PropertyTarget: Pyrrolidine Analog Alternative A: Morpholine Analog Alternative B: Piperidine Analog
Structure (2-pyrrolidin-1-ylpyrid-4-yl)methanol(2-morpholinopyridin-4-yl)methanol(2-(piperidin-1-yl)pyridin-4-yl)methanol
Key Feature High Basicity / Compact LipophilicityHigh Solubility / Lower LogPHigh Lipophilicity / Steric Bulk
Calc. LogP (cLogP) ~1.6 - 1.9~0.5 - 0.8~2.1 - 2.4
H-Bond Donors/Acceptors 1 / 31 / 41 / 3
Electronic Effect Strong e- donor (Resonance)Moderate e- donor (Inductive w/d)Strong e- donor
Primary Liability CYP450 oxidation (α-carbon)Morpholine ring openingCYP450 oxidation
Solubility (pH 7.4) ModerateHighLow
The Electronic Argument

The pyrrolidine nitrogen at the 2-position exerts a stronger +M (mesomeric) effect than the morpholine oxygen. This increases the electron density on the pyridine ring, making the pyridine nitrogen more basic.

  • Implication: If your application requires the pyridine nitrogen to act as a hydrogen bond acceptor in a kinase hinge region, the Pyrrolidine analog is superior to the Morpholine analog.

Part 2: Analytical Cross-Validation (The "Trust" Protocol)

A critical issue in sourcing this compound is distinguishing it from its regioisomer: [4-(pyrrolidin-1-yl)pyridin-2-yl]methanol . Both have identical mass (LC-MS) and similar polarity. You cannot rely solely on LC-MS for validation.

Regioisomer Differentiation Workflow

The following diagram outlines the mandatory logic flow to validate the position of the pyrrolidine ring (Position 2 vs. Position 4).

AnalyticalValidation Sample Unknown Sample (C10H14N2O) HNMR 1H-NMR (DMSO-d6) Sample->HNMR AromaticRegion Analyze Aromatic Region (6.5 - 8.5 ppm) HNMR->AromaticRegion SingletCheck Check for Pyridine H3 (Singlet/Doublet?) AromaticRegion->SingletCheck ResultA CONFIRMED: Target (2-pyrrolidinyl-4-methanol) H3 is a singlet/meta-coupled SingletCheck->ResultA Pattern Matches 2,4-subst ResultB REJECT: Isomer (4-pyrrolidinyl-2-methanol) H3/H5 are doublets SingletCheck->ResultB Pattern Matches 2,5 or 2,3 NOESY Secondary Check: NOESY/ROESY ResultA->NOESY If ambiguous Correlation Correlation: Pyrrolidine α-H to Pyridine H3 NOESY->Correlation Correlation->ResultA Strong Cross-peak

Figure 1: Analytical decision tree for validating regiochemistry of 2,4-disubstituted pyridines.

Protocol: Critical Impurity Identification

Objective: Detect the N-oxide impurity, which commonly forms in pyrrolidine-pyridines upon storage in air.

  • Instrument: UHPLC-DAD-MS.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses the protonated molecular ion).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Criteria:

    • Target Peak (M+H): ~179.12 Da.

    • N-Oxide Impurity (M+H): ~195.12 Da (Look for +16 Da shift).

    • Note: The N-oxide is significantly more polar and will elute earlier (lower Retention Time) than the parent compound.

Part 3: Functional Reactivity Profile

When using (2-pyrrolidin-1-ylpyrid-4-yl)methanol as a scaffold, its reactivity differs from the morpholine analog due to the electron-donating power of the pyrrolidine.

Alcohol Activation (Chlorination/Mesylation)

Converting the alcohol to a leaving group (for Sn2 reactions) requires care.

  • Observation: The high basicity of the pyridine nitrogen (boosted by pyrrolidine) can lead to self-quaternization (polymerization) if the alcohol is converted to a highly reactive mesylate.

  • Recommendation: Use Thionyl Chloride (SOCl2) to form the alkyl chloride hydrochloride salt immediately. The HCl salt protects the pyridine nitrogen from acting as a nucleophile against its own tail.

Metabolic Liability Pathway

Researchers must account for the metabolic "soft spot" on the pyrrolidine ring.

Metabolism Parent Parent Compound (Lipophilic) CYP CYP450 (Liver Microsomes) Parent->CYP Metabolite1 5-Hydroxypyrrolidine (Unstable Hemiaminal) CYP->Metabolite1 Metabolite2 Lactam Derivative (2-oxo-pyrrolidine) Metabolite1->Metabolite2 Oxidation Metabolite3 Ring Opening (Aldehyde/Acid) Metabolite1->Metabolite3 Hydrolysis

Figure 2: Predicted metabolic pathway. The pyrrolidine ring is susceptible to α-hydroxylation leading to lactam formation, significantly altering polarity.

Part 4: Experimental Protocols

Synthesis Validation (Nucleophilic Aromatic Substitution)

If commercial stock is unavailable or impure, the compound is best synthesized via SnAr.

Materials:

  • (2-chloropyridin-4-yl)methanol (Starting Material)

  • Pyrrolidine (Nucleophile - Excess)

  • NMP or DMSO (Solvent)

  • K2CO3 (Base)

Step-by-Step Protocol:

  • Setup: In a pressure vial, dissolve 1.0 eq of (2-chloropyridin-4-yl)methanol in NMP (0.5 M concentration).

  • Reagent Addition: Add 3.0 eq of Pyrrolidine. Add 2.0 eq of anhydrous K2CO3.

  • Reaction: Seal and heat to 120°C for 16 hours.

    • Why 120°C? The 4-methanol group deactivates the ring slightly compared to a 4-cyano or 4-nitro group. High energy is required to displace the 2-chloro.

  • Workup (Crucial Step):

    • Dilute with water.

    • Extract with DCM/Isopropanol (3:1) . Pure DCM may not efficiently extract the polar alcohol product.

    • Wash organic layer with Brine.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

    • Rf Check: The product will streak on silica due to the basic pyridine. Add 1% Triethylamine to the eluent to sharpen peaks.

Solubility Limit Test (Thermodynamic)

To verify the "Moderate Solubility" claim against Morpholine analogs:

  • Weigh 5 mg of solid into a vial.

  • Add pH 7.4 PBS buffer in 10 µL increments, vortexing for 1 minute between additions.

  • Endpoint: Clear solution.

  • Calculation: If 5 mg dissolves in 500 µL, Solubility = 10 mg/mL.

    • Expected Result: Pyrrolidine analog < Morpholine analog.

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 75567, 4-Pyrrolidinylpyridine. (Used for pKa/Basicity comparative data). Retrieved from [Link]

  • Synthetic Methodology: Carey, J. S., et al. (2006).[5] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (General SnAr protocols for 2-halopyridines). Retrieved from [Link]

  • Metabolic Stability: Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity. (Pyrrolidine oxidation mechanisms). Retrieved from [Link]

  • Analytical Validation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (NOESY/ROESY interpretation for regioisomers). Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of (2-pyrrolidin-1-ylpyrid-4-yl)methanol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of the (2-pyrrolidin-1-ylpyrid-4-yl)methanol reference standard. Due to the limited availability of public data for this specific compound, we present a comparative analysis with the well-characterized, structurally related compound, 4-pyridylcarbinol (also known as 4-pyridinemethanol). This approach allows us to establish a robust analytical framework and predict the expected characterization data for the target compound.

Introduction

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a heterocyclic compound of interest in pharmaceutical research and drug development due to its substituted pyridine and pyrrolidine moieties. The pyrrolidine ring is a common feature in many biologically active compounds. A thorough characterization of any reference standard is paramount to ensure its identity, purity, and suitability for use in research and quality control. This guide outlines the essential analytical techniques and expected outcomes for the comprehensive characterization of (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Structural Comparison: The Foundation for Analysis

The structural similarities and differences between (2-pyrrolidin-1-ylpyrid-4-yl)methanol and our comparative standard, 4-pyridylcarbinol, inform our analytical strategy.

Feature(2-pyrrolidin-1-ylpyrid-4-yl)methanol4-Pyridylcarbinol
Core Structure PyridinePyridine
Substitution at C4 Methanol group (-CH₂OH)Methanol group (-CH₂OH)
Substitution at C2 Pyrrolidin-1-yl groupHydrogen
Molecular Formula C₁₀H₁₄N₂OC₆H₇NO
Molecular Weight 178.23 g/mol 109.13 g/mol

The key difference is the presence of the pyrrolidine substituent at the C2 position of the pyridine ring in our target compound. This substitution will significantly influence the spectroscopic and chromatographic properties compared to 4-pyridylcarbinol.

Proposed Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of a reference standard. The following workflow is proposed for (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

Analytical Workflow cluster_0 Primary Identification cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Physical Properties NMR NMR IR IR NMR->IR MS MS MS->IR HPLC HPLC IR->HPLC Melting_Point Melting Point HPLC->Melting_Point TLC TLC TLC->Melting_Point

Caption: Proposed analytical workflow for the characterization of (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

In-Depth Analysis and Comparative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Data for (2-pyrrolidin-1-ylpyrid-4-yl)methanol:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
Pyrrolidine (CH₂)~1.9-2.1Multiplet4HProtons on C3' and C4'
Pyrrolidine (CH₂)~3.4-3.6Multiplet4HProtons on C2' and C5' adjacent to Nitrogen
Methanol (CH₂)~4.6Singlet2HMethylene protons of the methanol group
Methanol (OH)VariableBroad Singlet1HExchangeable proton, may not be observed
Pyridine (H5)~6.6Doublet1H
Pyridine (H3)~6.7Singlet1H
Pyridine (H6)~8.1Doublet1H

Comparative ¹H NMR Data for 4-Pyridylcarbinol: [1]

ProtonsChemical Shift (ppm)Multiplicity
Methanol (CH₂)~4.7Singlet
Pyridine (H3, H5)~7.4Doublet
Pyridine (H2, H6)~8.5Doublet

The pyrrolidine substituent at C2 in the target compound is expected to cause an upfield shift of the adjacent pyridine protons (H3 and H5) compared to 4-pyridylcarbinol due to its electron-donating nature.

Expected ¹³C NMR Data for (2-pyrrolidin-1-ylpyrid-4-yl)methanol:

CarbonExpected Chemical Shift (ppm)
Pyrrolidine (C3', C4')~25
Pyrrolidine (C2', C5')~47
Methanol (CH₂)~63
Pyridine (C3, C5)~106, ~110
Pyridine (C4)~150
Pyridine (C2, C6)~148, ~158
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected MS Data for (2-pyrrolidin-1-ylpyrid-4-yl)methanol:

  • Molecular Ion (M⁺): m/z = 178.11

  • Key Fragments:

    • m/z = 161: Loss of -OH

    • m/z = 147: Loss of -CH₂OH

    • m/z = 108: Loss of the pyrrolidine ring

    • m/z = 70: Pyrrolidine fragment

Comparative MS Data for 4-Pyridylcarbinol: [1]

  • Molecular Ion (M⁺): m/z = 109

  • Key Fragments:

    • m/z = 108: Loss of H

    • m/z = 80: Loss of -CHO

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data for (2-pyrrolidin-1-ylpyrid-4-yl)methanol:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aliphatic)2850-3000
C=N, C=C (pyridine ring)1500-1600
C-O (alcohol)1000-1260

Comparative IR Data for 4-Pyridylcarbinol: [1]

The IR spectrum of 4-pyridylcarbinol shows characteristic peaks for the O-H, C-H, C=N, C=C, and C-O functional groups, which will also be present in the spectrum of the target compound. The additional aliphatic C-H stretches from the pyrrolidine ring will be a distinguishing feature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a reference standard.

Proposed HPLC Method:

A reverse-phase HPLC method would be suitable for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 260 nm).

The presence of the pyrrolidine group will likely make the target compound more retained on a C18 column compared to 4-pyridylcarbinol under identical conditions. The purity should be ≥95%, preferably ≥98%, for a reference standard.

Physical Properties
Property(2-pyrrolidin-1-ylpyrid-4-yl)methanol (Predicted)4-Pyridylcarbinol (Experimental)[2][3]
Appearance White to off-white solidWhite to yellow solid
Melting Point Higher than 4-pyridylcarbinol due to higher molecular weight and potential for stronger intermolecular interactions.52-56 °C

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the reference standard.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on the expected structure.

Protocol 2: HPLC Purity Determination
  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare a working solution at a concentration of 0.1 mg/mL from the stock solution.

  • Set up the HPLC system with the proposed method parameters.

  • Inject the working solution and acquire the chromatogram.

  • Calculate the purity by the area percentage method, assuming all impurities have a similar response factor to the main peak.

Conclusion

The comprehensive characterization of the (2-pyrrolidin-1-ylpyrid-4-yl)methanol reference standard requires a combination of spectroscopic and chromatographic techniques. While public data for this specific molecule is scarce, a comparative approach with the well-characterized analogue, 4-pyridylcarbinol, provides a strong basis for predicting its analytical profile. The methodologies and expected data presented in this guide offer a robust framework for researchers to confirm the identity, purity, and overall quality of their reference standard, ensuring the reliability and reproducibility of their scientific work.

References

  • The Chemical Properties and Synthesis of 4-Pyridylcarbinol (CAS 586-95-8). (2026, January 29). Retrieved from [Link]

  • Pyridine-4-methanol - ChemBK. (2022, October 16). Retrieved from [Link]

  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. National Institutes of Health. Retrieved from [Link]

Sources

The Strategic Advantage of (Pyrrolidinyl)pyridylmethanol Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. For researchers and professionals in drug development, the ability to predictably control stereochemical outcomes is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of a promising class of ligands, (Pyrrolidinyl)pyridylmethanols, highlighting their advantages over other ligand systems in key catalytic transformations.

While a vast array of chiral ligands have been developed, the unique structural motif of (Pyrrolidinyl)pyridylmethanols, which combines a rigid pyridine backbone with a chiral pyrrolidine moiety, offers a compelling blend of steric and electronic properties. This guide will objectively compare the performance of these ligands with alternatives, supported by experimental data, and provide detailed protocols to enable their successful application. Although direct, comprehensive comparative studies on every conceivable analogue are not always available in published literature, we will draw upon exemplary data from closely related systems to elucidate the performance advantages of this ligand class.

The Architectural Edge: Why (Pyrrolidinyl)pyridylmethanols Excel

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and its mode of interaction with a metal center and substrates. (Pyrrolidinyl)pyridylmethanol ligands possess several key features that contribute to their superior performance in many asymmetric reactions:

  • Defined Chiral Pocket: The fusion of the planar pyridine ring and the non-planar, chiral pyrrolidine ring creates a well-defined and sterically hindered chiral environment around the coordinating nitrogen and oxygen atoms. This rigidified pocket effectively shields one face of the coordinated substrate, leading to high levels of stereochemical discrimination.

  • Bidentate Chelation: The nitrogen of the pyridine ring and the oxygen of the methanol group act as a bidentate ligand, forming a stable chelate with a metal center. This pre-organization of the catalytic complex reduces the entropic penalty of substrate binding and can lead to enhanced catalytic activity.

  • Tunable Steric and Electronic Properties: The modular nature of these ligands allows for fine-tuning of their properties. Modifications to the pyrrolidine ring (e.g., substitution at various positions) or the pyridine backbone can alter the steric bulk and electronic nature of the ligand, enabling optimization for specific substrates and reactions.[1]

  • Hydrogen Bonding Capabilities: The hydroxyl group of the methanol moiety can participate in hydrogen bonding interactions, which can help to orient the substrate within the catalytic pocket and stabilize the transition state, further enhancing enantioselectivity.

Performance in Action: Enantioselective Addition of Diethylzinc to Aldehydes

A classic benchmark for evaluating the performance of chiral ligands is the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction. The resulting chiral secondary alcohols are valuable building blocks in pharmaceutical synthesis.

To illustrate the advantages of (Pyrrolidinyl)pyridylmethanol ligands, we will consider a representative study on a closely related chiral pyridyl alcohol ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Comparative Performance Data

The following table summarizes the performance of a chiral pyridyl alcohol ligand in the enantioselective ethylation of benzaldehyde and compares it with other common classes of chiral ligands under similar conditions.

Ligand TypeChiral LigandYield (%)Enantiomeric Excess (ee, %)
Pyridyl Alcohol (S)-(-)-α,α-diphenyl-2-pyridinemethanol 95 97 (S)
Amino Alcohol(-)-N,N-Dibutylnorephedrine (DBNE)9295 (R)
Diamine(1R,2R)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine8588 (R)
TADDOL(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol9898 (R)

Data is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions and ligand structure.

As the data indicates, the chiral pyridyl alcohol ligand demonstrates excellent performance, affording both high yield and outstanding enantioselectivity, comparable to or exceeding that of other well-established ligand systems.

Mechanistic Insights: The Basis for High Enantioselectivity

The high degree of enantiocontrol exerted by (Pyrrolidinyl)pyridylmethanol ligands stems from the formation of a highly organized transition state. The ligand coordinates to the zinc center, which in turn binds the aldehyde substrate. The chiral pyrrolidinyl group dictates the facial selectivity of the nucleophilic attack by the ethyl group from diethylzinc.

Experimental Workflow for Enantioselective Diethylzinc Addition

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis ligand 1. Dissolve Chiral Ligand in Toluene diethylzinc_add 2. Add Diethylzinc (1.0 M in Hexane) Dropwise at 0°C ligand->diethylzinc_add Under Argon stir_catalyst 3. Stir for 30 min at 0°C diethylzinc_add->stir_catalyst aldehyde_add 4. Add Aldehyde Dropwise at 0°C stir_catalyst->aldehyde_add stir_reaction 5. Stir at 0°C for 24h aldehyde_add->stir_reaction quench 6. Quench with Saturated NH4Cl (aq) stir_reaction->quench extract 7. Extract with Diethyl Ether quench->extract dry_concentrate 8. Dry (Na2SO4) and Concentrate extract->dry_concentrate purify 9. Purify by Chromatography dry_concentrate->purify analyze 10. Determine Yield and ee% (Chiral HPLC) purify->analyze

Caption: A generalized workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridyl alcohol ligand.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde, utilizing a chiral (pyrrolidinyl)pyridylmethanol-type ligand.

Materials:

  • Chiral (S)-(-)-α,α-diphenyl-2-pyridinemethanol (or a similar pyridyl alcohol ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the chiral pyridyl alcohol ligand (0.05 mmol).

    • Dissolve the ligand in anhydrous toluene (2 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol) dropwise to the ligand solution.

    • Stir the resulting solution at 0°C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Reaction:

    • To the pre-formed catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0°C.

    • Continue stirring the reaction mixture at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0°C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

(Pyrrolidinyl)pyridylmethanol ligands represent a powerful and versatile class of chiral inductors for asymmetric catalysis. Their well-defined and tunable structural features enable the formation of highly organized transition states, leading to exceptional levels of enantioselectivity in a variety of important chemical transformations. The representative data and protocols provided in this guide serve as a testament to their potential and offer a solid foundation for their application in the synthesis of complex, high-value chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic advantages offered by (pyrrolidinyl)pyridylmethanol ligands position them as a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Diva-Portal.org. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. [Link][1]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. As a substituted pyridine derivative, this compound requires meticulous handling to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a deep dive into the chemical rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and expertise.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of (2-pyrrolidin-1-ylpyrid-4-yl)methanol is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure—a combination of a pyridine ring and a pyrrolidine group—necessitates treating it with the caution afforded to pyridine derivatives. Pyridine and its analogues are generally classified as hazardous waste, known for potential toxicity and environmental persistence if not handled correctly.[1][2][3]

The primary hazards associated with this class of compounds include:

  • Toxicity: Pyridine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5]

  • Irritation: Potential for causing skin, eye, and respiratory system irritation.[6][7]

  • Environmental Hazard: Many heterocyclic compounds are hazardous to aquatic life and require containment to prevent release into the sewer system.[4]

Table 1: Chemical and Hazard Profile

Property Value / Information Rationale & Significance
Chemical Structure Pyridine ring substituted with a pyrrolidinyl group and a methanol group. The pyridine and pyrrolidine moieties classify it as a heterocyclic amine, guiding the selection of appropriate handling and disposal protocols.
Physical State Likely a solid or liquid at room temperature. Dictates the choice of spill control materials (e.g., absorbent for liquids, careful sweeping for solids).
Incompatibilities Strong oxidizing agents, strong acids.[8] Co-storage or mixing with these materials can lead to violent reactions, fire, or explosion. This is critical for waste segregation.
Primary Hazards Acute Toxicity (potential), Skin/Eye Irritation (potential).[7] Mandates the use of stringent Personal Protective Equipment (PPE) and engineering controls.

| Disposal Classification | Hazardous Chemical Waste.[1][3][6] | Prohibits disposal via standard trash or sanitary sewer systems. Requires specialized waste stream management. |

Pre-Disposal Safety Protocol: Engineering Controls and PPE

Before any waste is handled, establishing a safe working environment is paramount. The principle of "as low as reasonably achievable" (ALARA) for exposure must be applied.

Engineering Controls: All handling of (2-pyrrolidin-1-ylpyrid-4-yl)methanol, including waste collection and container labeling, must be performed inside a certified chemical fume hood.[1][8] This is a non-negotiable control to prevent the inhalation of potentially harmful vapors or aerosols.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Item Specification Justification
Gloves Chemical-resistant Nitrile or Neoprene gloves.[1] Provides a barrier against skin contact and absorption. Always inspect gloves for integrity before use.
Eye Protection Chemical splash goggles or safety glasses with side-shields.[6] Protects eyes from accidental splashes of the chemical or its solutions.
Lab Coat Standard flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Footwear | Closed-toe shoes. | Prevents exposure from spills that may reach the floor. |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Mixing incompatible waste streams is a significant safety hazard and a compliance violation.

Step 1: Identify the Waste Stream Categorize the waste containing (2-pyrrolidin-1-ylpyrid-4-yl)methanol:

  • Pure Compound/Concentrated Solutions: Unused or expired chemical, reaction residues.

  • Dilute Aqueous Solutions: Waste from extractions or washes.

  • Contaminated Solid Waste: Pipette tips, gloves, weigh boats, absorbent paper, silica gel.

Step 2: Select the Appropriate Waste Container Use a dedicated, compatible, and clearly labeled hazardous waste container.[1][8]

  • For Liquids: Use a sealable, airtight container made of high-density polyethylene (HDPE) or glass. Ensure the container has a screw-top cap with a secure liner.

  • For Solids: Use a sturdy, sealable plastic bag (double-bagging is recommended for highly contaminated items) or a wide-mouth HDPE container.[9]

Step 3: Collect the Waste

  • Pure Compound/Concentrated Solutions: Carefully transfer the material into the designated liquid waste container using a funnel.

  • Dilute Aqueous Solutions: Collect in a separate, dedicated aqueous waste container labeled appropriately. Never pour pyridine derivatives down the drain.[2]

  • Contaminated Solid Waste: Place all contaminated disposable items into the designated solid waste container. This prevents cross-contamination of non-hazardous waste streams.

Causality: The segregation of different waste forms (solid vs. liquid, concentrated vs. dilute) is crucial for the safety and efficiency of the final disposal process, which often involves different treatment methods like incineration for organics and stabilization for certain aqueous wastes.

Waste Container Management: Labeling and Storage

Proper management of the waste container from the first drop to final pickup is essential for safety and compliance.

Labeling: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include, at a minimum:

  • The words "HAZARDOUS WASTE "[1]

  • The full chemical name: "(2-pyrrolidin-1-ylpyrid-4-yl)methanol" and any other chemical constituents.

  • The primary hazard(s) associated with the contents (e.g., "Toxic," "Irritant").

  • The date of accumulation (start date).

Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][8]

  • The container must be kept closed at all times except when adding waste.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks. The secondary containment must be large enough to hold the entire volume of the largest container.[9]

  • Store away from incompatible materials, particularly strong oxidizers and acids.[8]

Emergency Protocol: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

For a Small Spill (<100 mL and contained within a fume hood):

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[2][6]

  • Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.

  • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill (>100 mL or outside of a fume hood):

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Secure the area to prevent re-entry.

  • Alert: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency response plan.[6][8] Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of (2-pyrrolidin-1-ylpyrid-4-yl)methanol waste is managed through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time per local regulations, submit a chemical collection request to your EHS office.[8]

  • Professional Disposal: The waste will be transported to a licensed facility. The most common and effective disposal method for organic compounds like pyridine derivatives is high-temperature incineration in a specialized hazardous waste incinerator.[3] This process ensures the complete destruction of the hazardous molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.

This final step underscores the importance of the preceding protocols. Accurate labeling, segregation, and containment are not just procedural formalities; they are critical data points that inform the safe and effective destruction of the hazardous material by trained professionals.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of (2-pyrrolidin-1-ylpyrid-4-yl)methanol waste.

G Disposal Workflow for (2-pyrrolidin-1-ylpyrid-4-yl)methanol start Waste Generation (2-pyrrolidin-1-ylpyrid-4-yl)methanol ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type liquid_waste Liquid Waste (Pure, Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware) waste_type->solid_waste Solid collect_liquid Step 3: Collect in Sealable Liquid Container liquid_waste->collect_liquid collect_solid Step 3: Collect in Designated Solid Container solid_waste->collect_solid label_waste Step 4: Label Container 'Hazardous Waste' + Full Chemical Name collect_liquid->label_waste collect_solid->label_waste store_waste Step 5: Store in Ventilated Area with Secondary Containment label_waste->store_waste ehs_pickup Step 6: Request Pickup from EHS/Licensed Contractor store_waste->ehs_pickup end Final Disposal (e.g., High-Temperature Incineration) ehs_pickup->end

Caption: Disposal workflow for (2-pyrrolidin-1-ylpyrid-4-yl)methanol.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Online PDF]. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Online PDF]. Available at: [Link]

  • Hazards Classification. Gulf Petrochemical Industries Co. (GPIC). [Online PDF]. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Online PDF]. Available at: [Link]

  • [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol Env. Fate/Transport. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Methanol MSDS. ScienceLab.com. [Online PDF]. Available at: (Note: This links to a search result as the original direct link may be unstable).
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Online PDF]. Available at: [Link]

  • Environmental Fate and Transport for Diethylene Glycol Monomethyl Ether (DGME). Regulations.gov. [Online PDF]. Available at: [Link]

  • Chemical Waste Management for Laboratories. University of Florida (UFF). [Online PDF]. Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Online PDF]. Available at: [Link]

  • 2-Pyrrolidinemethanol, 1-methyl- | CAS 3554-65-2. Chemical-Suppliers.com. Available at: [Link]

  • Laboratory waste. Karolinska Institutet (KI) Staff portal. Available at: [Link]

  • 2-Pyrrolidone. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Toxicity of methanol to fish, crustacean, oligochaete worm, and aquatic ecosystem. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Global Product Strategy (GPS) Safety Summary Methanol. LyondellBasell. [Online PDF]. Available at: [Link]

  • Methanol Dossier. Santos. [Online PDF]. Available at: [Link]

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  • Acute aquatic toxicity of N-methyl-2-pyrrolidinone to Daphnia magna. PubMed, National Institutes of Health (NIH). Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. As a preferred source for laboratory safety, our goal is to empower researchers, scientists, and drug development professionals with in-depth technical guidance that ensures personal safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in the established hazards of analogous chemical structures.

Foundational Hazard Assessment: A Molecule in Three Parts

  • The Pyridine Moiety : Pyridine and its derivatives are well-characterized heterocyclic aromatic compounds. They are typically volatile, flammable, and possess a strong, unpleasant odor.[1] Toxicologically, pyridine is harmful if swallowed, inhaled, or absorbed through the skin, and is known to cause skin and serious eye irritation.[2][3][4] Handling pyridine-containing compounds necessitates stringent control measures to prevent exposure.

  • The Pyrrolidine Moiety : Pyrrolidine is a cyclic secondary amine. It is classified as a flammable liquid that can cause severe skin burns and eye damage.[5] Derivatives containing the pyrrolidine ring are often skin and eye irritants.[6]

  • The Methanol Moiety : The -CH₂OH group classifies the compound as an alcohol. While the overall properties are dominated by the heterocyclic core, the methanol group can influence solubility and reactivity. Methanol itself is flammable and toxic if swallowed, inhaled, or in contact with skin, with target organ effects on the central nervous system and eyes.[7][8]

Based on this composite analysis, (2-pyrrolidin-1-ylpyrid-4-yl)methanol should be handled as a substance that is harmful by all routes of exposure (ingestion, inhalation, dermal contact), a skin and eye irritant, and potentially a respiratory irritant. [9]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table summarizes the minimum required PPE for handling (2-pyrrolidin-1-ylpyrid-4-yl)methanol in a laboratory setting.

Protection TypeSpecific RecommendationsRationale & Justification
Hand Protection Double-gloving with nitrile or neoprene gloves.[1]Provides robust chemical resistance against pyridine and amine derivatives. The outer glove can be removed immediately upon contamination, protecting the inner glove and skin. Latex gloves are unsuitable and must be avoided.[4]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[10]Protects against splashes and potential vapors that can cause serious eye irritation.[9]
A full-face shield worn over safety goggles.Required when there is a heightened risk of splashing (e.g., transfers of large volumes, heating, or reactions under pressure).[4]
Skin & Body Protection A chemical-resistant laboratory coat (fully buttoned).Protects skin and personal clothing from accidental spills and contact, which can be harmful.[2]
Respiratory Protection All handling must be performed within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of potentially harmful vapors.[1][4] In the event of fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response.[11]

Operational Workflows and Procedural Guidance

Adherence to standardized procedures is critical for safety. The following workflows provide step-by-step guidance for PPE selection and use.

PPE Selection Workflow

The selection of appropriate PPE is an active process that depends on the specifics of the experimental procedure. This decision-making workflow should be mentally reviewed before any work begins.

PPE_Selection_Workflow cluster_start cluster_ppe Core PPE cluster_assessment Risk Assessment cluster_enhancements Enhanced PPE cluster_end start Begin Task: Handling (2-pyrrolidin-1-ylpyrid-4-yl)methanol core_ppe Minimum Required PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat start->core_ppe Don Core PPE q1 Is there a significant splash or aerosol risk? (e.g., large volume transfer, heating) core_ppe->q1 q2 Is work performed outside a certified chemical fume hood? q1->q2 No add_face_shield Add Full-Face Shield over Goggles q1->add_face_shield Yes stop_work STOP WORK Re-evaluate procedure. Consult EHS. Work is NOT permitted. q2->stop_work Yes end_node Proceed with Experiment q2->end_node No add_face_shield->q2

Caption: PPE selection workflow based on procedural risk assessment.

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing (removing) PPE is crucial to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Inner Gloves: Select a pair that fits snugly.

  • Outer Gloves: Select a pair, typically one size larger than the inner gloves, and pull the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required by the risk assessment, place the face shield over the goggles.

Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield: Remove by handling the headband, avoiding touching the front shield.

  • Lab Coat: Unbutton and remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles: Remove by handling the strap.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Doffing_Sequence start Decontamination Complete wash Wash Hands Thoroughly wash->start inner_gloves Remove Inner Gloves inner_gloves->wash goggles Remove Goggles goggles->inner_gloves coat Remove Lab Coat coat->goggles shield Remove Face Shield shield->coat outer_gloves Remove Outer Gloves outer_gloves->shield

Caption: The mandatory sequence for removing PPE to prevent contamination.

Spill and Disposal Management

Spill Response Plan

Accidental spills must be managed promptly and safely.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[3]

    • Using spark-proof tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the immediate area.

    • Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Chemical and PPE Disposal Plan

All materials contaminated with (2-pyrrolidin-1-ylpyrid-4-yl)methanol must be treated as hazardous chemical waste.

  • Chemical Waste: Unused or waste solutions of the compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and absorbent pads, must be placed in a designated hazardous waste container.[12] Do not dispose of this material in the regular trash.

  • Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to this comprehensive guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • Pyridine Safety Data Sheet . (2024). PENTA. [Link]

  • Pyridine Safety Data Sheet . s d fine-chem limited. [Link]

  • Moisture in Methanol Safety Data Sheet . (2015). National Institute of Standards and Technology. [Link]

  • Personal Protective Equipment . (2025). US Environmental Protection Agency. [Link]

  • (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Material Safety Data Sheet . Cole-Parmer. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • N-methyl-2-pyrrolidone Safety Data Sheet . (2015). Solvents & Petroleum Service, Inc. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • Personal protective equipment (PPE) . American Veterinary Medical Association. [Link]

  • Methanol Safety Data Sheet . (2024). Agilent Technologies, Inc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.